1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-7-13(12-11-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGIDQCWBSDLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585453 | |
| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28862-12-6 | |
| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry, lauded for its chemical stability and capacity for diverse biological interactions. The introduction of a benzyl group at the N1 position and a carboxylic acid at the C4 position, as in 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, creates a molecule with a unique combination of lipophilicity and hydrogen-bonding potential. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its derivatives have shown promise for their antimicrobial and anticancer properties.[1][2]
The mechanism of action for this class of compounds often involves targeted interactions with specific enzymes. For instance, as a carbonic anhydrase inhibitor, it can bind to the active site of the enzyme, blocking its activity and leading to therapeutic effects.[1] The triazole ring and the carboxylic acid group are crucial for its binding affinity and specificity.[1]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [1][3][4] |
| Molecular Weight | 203.20 g/mol | [1][3][4] |
| CAS Number | 28862-12-6 | [4] |
| Boiling Point | 453.798°C at 760 mmHg | [4] |
| Flash Point | 228.249°C | [4] |
Synthesis and Structural Elucidation
The synthesis of this compound is most commonly achieved through a [3+2] cycloaddition reaction, a cornerstone of "click chemistry".[5] This approach offers high yields, mild reaction conditions, and excellent regioselectivity. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prevalent method for this synthesis.[6][7]
Synthetic Workflow: A Step-by-Step Protocol
The following protocol details a reliable method for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram of the Synthetic Workflow:
References
- 1. This compound|CAS 28862-12-6 [benchchem.com]
- 2. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. sinfoochem.com [sinfoochem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and straightforward click synthesis of structurally related dendritic triazoles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09558A [pubs.rsc.org]
- 7. scielo.br [scielo.br]
A Comprehensive Spectroscopic Guide to 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the spectroscopic properties of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the experimental choices and interpretation, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of this compound
The 1,2,3-triazole core is a prominent scaffold in drug discovery, known for its metabolic stability and ability to engage in hydrogen bonding. The title compound, this compound, combines this versatile heterocycle with a benzyl group, enhancing its lipophilicity, and a carboxylic acid moiety, providing a handle for further functionalization or interaction with biological targets. Accurate and comprehensive spectroscopic characterization is paramount to confirming its molecular structure and purity, which are critical for any subsequent application. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that collectively provide an unambiguous structural fingerprint of this molecule.
Synthesis and Structural Confirmation: A Foundational Overview
The synthesis of this compound is typically achieved via a 1,3-dipolar cycloaddition reaction between benzyl azide and propiolic acid.[1] This reaction, often referred to as a "click" reaction, is highly efficient and regioselective, primarily yielding the 1,4-disubstituted product.
Caption: Synthesis of this compound.
The subsequent sections will detail the spectroscopic techniques used to confirm the successful synthesis and structural integrity of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
Experimental Protocol:
A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The use of DMSO-d₆ is advantageous due to its ability to dissolve the carboxylic acid and to observe the exchangeable acidic proton. The spectrum is recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
Data Interpretation:
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl group, the triazole ring, and the carboxylic acid.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.5 | s | 1H | triazole-H |
| ~7.3-7.4 | m | 5H | Phenyl-H |
| ~5.6 | s | 2H | -CH₂- |
Causality Behind Assignments:
-
Carboxylic Acid Proton (~13.0 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a broad singlet at a very downfield chemical shift.
-
Triazole Proton (~8.5 ppm): The proton on the C5 of the triazole ring is in an electron-deficient environment, leading to a downfield singlet. Its chemical shift is a key indicator of the 1,4-substitution pattern.
-
Phenyl Protons (~7.3-7.4 ppm): The five protons of the benzyl group's phenyl ring typically appear as a complex multiplet in the aromatic region.
-
Methylene Protons (~5.6 ppm): The two protons of the methylene bridge between the phenyl and triazole rings are chemically equivalent and appear as a sharp singlet. Their downfield shift is due to the deshielding effect of the adjacent nitrogen atom of the triazole ring and the phenyl group.
¹³C NMR Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Data Interpretation:
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | -COOH |
| ~142 | triazole-C4 |
| ~135 | triazole-C5 |
| ~129 | Phenyl-C (para) |
| ~128.5 | Phenyl-C (ortho) |
| ~128 | Phenyl-C (meta) |
| ~127 | Phenyl-C (ipso) |
| ~54 | -CH₂- |
Expert Insights:
The chemical shifts of the triazole ring carbons (C4 and C5) are particularly diagnostic. The carbon bearing the carboxylic acid group (C4) is expected to be further downfield than the carbon with the proton (C5). The methylene carbon signal around 54 ppm is a characteristic feature for N-benzyl groups in triazole systems.[2]
Caption: Predicted NMR assignments for the molecule.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol:
The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over the range of 4000-400 cm⁻¹.
Data Interpretation:
The IR spectrum of this compound will display characteristic absorption bands for the O-H and C=O of the carboxylic acid, C-H and C=C of the aromatic rings, and vibrations of the triazole ring.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 | C-H stretch | Aromatic & Triazole |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1490, ~1450 | C=C stretch | Aromatic Ring |
| ~1400 | N=N stretch | Triazole Ring |
| ~1200 | C-O stretch | Carboxylic Acid |
| ~900-690 | C-H bend | Aromatic Ring |
Authoritative Grounding:
The broad absorption in the 3300-2500 cm⁻¹ range is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. The strong C=O stretch around 1700 cm⁻¹ further confirms this functional group. The vibrations of the 1,2,3-triazole ring are more complex, but characteristic bands are expected in the 1400-1000 cm⁻¹ region.[3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol:
The mass spectrum can be obtained using various ionization techniques. Electrospray ionization (ESI) is well-suited for this molecule, particularly in the negative ion mode to deprotonate the carboxylic acid, giving a clear [M-H]⁻ ion. Electron ionization (EI) would provide more extensive fragmentation, which is useful for structural elucidation.
Data Interpretation (ESI):
In ESI negative ion mode, the primary ion observed would be the deprotonated molecule:
-
m/z [M-H]⁻: Calculated for C₁₀H₈N₃O₂⁻: 202.06
Data Interpretation (EI):
Under EI conditions, the molecule will fragment in a predictable manner. The molecular ion peak ([M]⁺˙ at m/z 203) may be observed. Key fragmentation pathways would include:
-
Loss of COOH: [M - 45]⁺
-
Formation of the benzyl cation: [C₇H₇]⁺ at m/z 91 (tropylium ion), which is often the base peak.
-
Cleavage of the benzyl group: [M - C₇H₇]⁺
References
crystal structure of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid derivatives
An In-Depth Technical Guide on the Crystal Structure of 1-Benzyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its stability, synthetic accessibility, and capacity for forming crucial intermolecular interactions.[1][2] This guide provides a comprehensive exploration of the , a scaffold of significant interest in drug discovery. We will dissect the synthetic pathways, detail the protocols for obtaining diffraction-quality single crystals, and illuminate the process of structural elucidation via Single-Crystal X-ray Diffraction (SCXRD). A core focus will be on the application of Hirshfeld surface analysis to deconstruct the complex network of non-covalent interactions that govern crystal packing. By understanding these three-dimensional atomic arrangements, researchers can gain profound insights into structure-activity relationships (SAR), ultimately enabling the rational design of more potent and specific therapeutic agents.
The Strategic Importance of the 1,2,3-Triazole Scaffold in Drug Discovery
The five-membered heterocyclic 1,2,3-triazole ring is a bioisostere for amide bonds but with superior metabolic stability and a larger dipole moment, making it an attractive component in drug design.[3] Its derivatives exhibit a remarkable breadth of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[2][3][4][5] Marketed drugs such as the antibiotic Cefatrizine and the anti-HIV agent TSAO feature the 1,2,3-triazole core, underscoring its clinical relevance.[5]
The this compound framework is particularly noteworthy. The benzyl group provides a lipophilic anchor and potential for π-stacking interactions, the carboxylic acid offers a key site for hydrogen bonding and salt formation, and the triazole ring itself acts as a rigid linker and hydrogen bond acceptor.[6] Determining the precise three-dimensional structure of these molecules is not merely an academic exercise; it is fundamental to understanding how they interact with biological targets. Crystal structure analysis provides the exact coordinates of each atom, revealing the intramolecular geometry and the intermolecular forces that dictate how molecules recognize and bind to each other in the solid state. This information is invaluable for computational modeling, predicting physicochemical properties, and guiding the synthesis of next-generation drug candidates.
Synthesis: Building the Molecular Framework
The most robust and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[2] This reaction involves the coupling of an azide and a terminal alkyne. For the parent compound, this compound, the reaction is typically between benzyl azide and propiolic acid.
Causality in Synthesis: The choice of a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate) is critical. It dramatically accelerates the reaction and, crucially, controls the regioselectivity, yielding almost exclusively the 1,4-disubstituted isomer. The uncatalyzed thermal reaction produces a mixture of 1,4- and 1,5-isomers, which is undesirable for pharmaceutical applications where isomeric purity is paramount.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis.
-
Preparation of Benzyl Azide: Dissolve benzyl bromide (1 eq.) in a suitable solvent mixture like acetone/water. Add sodium azide (NaN₃, ~1.2 eq.) and stir the mixture at room temperature overnight. Safety Note: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution.
-
Cycloaddition Reaction: To a solution of propiolic acid (1 eq.) in a solvent such as acetone, add the previously prepared benzyl azide (1 eq.).[7]
-
Catalysis: Introduce the copper(I) catalyst. A common system is CuSO₄·5H₂O (0.05 eq.) and sodium ascorbate (0.1 eq.) in water.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, the product often precipitates from the solution upon cooling.[7] The solid can be collected by filtration, washed with cold water and a non-polar solvent (like hexane) to remove impurities, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure acid as white crystals.[7]
From Powder to Gem: The Art of Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in structure determination.[8] The goal is to encourage molecules to slowly and methodically arrange themselves into a perfectly ordered, three-dimensional lattice. Purity is non-negotiable; impurities disrupt the lattice and inhibit the growth of suitable crystals.[9]
The Principle of Slow Growth: Rapid precipitation from a supersaturated solution leads to the formation of many small nucleation sites, resulting in microcrystalline powder. The key is to approach the point of supersaturation very slowly, allowing a few nucleation sites to form and then grow steadily over time.[9][10]
Experimental Protocol: Growing Crystals by Slow Evaporation
-
Solvent Selection: Identify a solvent in which the compound is moderately soluble. If solubility is too high, evaporation will take too long; if too low, the compound won't dissolve sufficiently.
-
Solution Preparation: Prepare a nearly saturated solution of the highly purified compound in the chosen solvent (e.g., methanol, acetonitrile, or ethyl acetate). Use a clean, dust-free vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.[9]
-
Incubation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This restricts the rate of solvent evaporation.
-
Patience: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial.[9]
Caption: Workflow for growing single crystals for X-ray diffraction.
Deciphering the Architecture: Single-Crystal X-ray Diffraction
SCXRD is the definitive method for determining the atomic structure of a crystalline solid.[11] When a beam of X-rays strikes a crystal, the electrons of the atoms diffract the beam in a specific, predictable pattern. By measuring the positions and intensities of these diffracted spots, we can work backward mathematically to generate a 3D model of the electron density within the crystal, and from that, infer the positions of the atomic nuclei.[8]
Experimental Workflow: SCXRD Analysis
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, cooled in a stream of liquid nitrogen (to reduce thermal motion of the atoms), and rotated in a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.
-
Structure Solution: Specialized software is used to solve the "phase problem" and generate an initial model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data, adjusting atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The final output is a Crystallographic Information File (CIF).
Data Presentation: Crystallographic Data Table
The following table presents representative crystallographic data for a derivative, 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate, to illustrate the type of information obtained from an SCXRD experiment.[12]
| Parameter | 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate[12] |
| Chemical Formula | C₁₁H₁₁N₃O₂·H₂O |
| Formula Weight ( g/mol ) | 235.24 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.5808 (13) |
| b (Å) | 7.4995 (15) |
| c (Å) | 12.337 (3) |
| α (°) | 99.87 (4) |
| β (°) | 93.75 (3) |
| γ (°) | 91.80 (3) |
| Volume (ų) | 598.0 (2) |
| Z (molecules/unit cell) | 2 |
| Temperature (K) | 292 |
| R-factor [I > 2σ(I)] | 0.064 |
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Caption: The workflow for single-crystal X-ray diffraction analysis.
Visualizing Interactions: Hirshfeld Surface Analysis
While crystal structures show atomic positions, Hirshfeld surface analysis provides a powerful way to visualize and quantify the intermolecular interactions that hold the crystal together.[13][14] The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the crystal's electron density.[15]
Interpreting the Surface: Properties like the normalized contact distance (dnorm) can be mapped onto the surface. Red spots on the dnorm surface indicate close intermolecular contacts (like hydrogen bonds) that are shorter than the van der Waals radii sum, while blue regions represent longer contacts.
2D Fingerprint Plots: These plots are derived from the Hirshfeld surface and provide a quantitative summary of all intermolecular contacts.[13][16] Each point on the plot corresponds to a point on the surface, and the plot shows the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. Distinctive patterns on the fingerprint plot correspond to specific types of interactions:
-
Sharp spikes: Characteristic of strong hydrogen bonds (e.g., O-H···O, O-H···N).[13][16]
-
Diffuse, scattered points: Represent weaker van der Waals or H···H contacts.[13][16]
For this compound derivatives, Hirshfeld analysis can precisely quantify the contributions of O-H···N hydrogen bonds from the carboxylic acid to the triazole ring, π-π stacking between benzyl rings, and numerous weaker C-H···O and H···H interactions that collectively stabilize the crystal packing.[12]
Caption: Key intermolecular forces governing crystal packing.
Implications for Rational Drug Design
The knowledge gleaned from the crystal structure is directly applicable to drug development:
-
Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of active and inactive derivatives, one can identify the specific conformations and intermolecular interactions that are essential for biological activity.
-
Pharmacokinetic Properties: The strength of the crystal lattice, dictated by the intermolecular forces, influences key properties like melting point and solubility. A very stable crystal lattice can lead to poor solubility, hindering oral bioavailability. Understanding these forces allows chemists to modify the structure to create polymorphs or salts with more favorable properties.
-
Computational Chemistry: An experimentally determined crystal structure provides the most accurate starting point for computational studies. This high-resolution 3D model can be used for molecular docking simulations to predict how the molecule will bind to its protein target, guiding the design of derivatives with enhanced binding affinity.
Conclusion
The crystallographic analysis of this compound derivatives is a critical component of modern drug discovery. It provides an unambiguous, atom-level blueprint of the molecule's three-dimensional structure and the subtle non-covalent forces that govern its self-assembly. This guide has outlined the integrated workflow—from rational synthesis and meticulous crystal growth to advanced structural analysis—that empowers researchers. By leveraging these techniques, particularly the quantitative insights from Hirshfeld surface analysis, scientists can make more informed decisions in the iterative cycle of drug design, accelerating the journey from a promising molecular scaffold to a clinically effective therapeutic.
References
- 1. nbinno.com [nbinno.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 28862-12-6 [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. How To [chem.rochester.edu]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 12. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 14. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. crystalexplorer.net [crystalexplorer.net]
- 16. researchgate.net [researchgate.net]
Whitepaper: A Technical Guide to the Therapeutic Landscape of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Executive Summary
The 1,2,3-triazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, prized for its metabolic stability, unique electronic properties, and capacity for forming specific, multi-point interactions with biological macromolecules.[1][2] This guide focuses on a specific, promising exemplar of this class: 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid . While serving as a versatile synthetic building block, this molecule and its close derivatives have emerged as potent bioactive agents with distinct therapeutic potential.[3] Analysis of the available scientific literature points toward two primary, validated target classes: cytoskeletal proteins (specifically tubulin) and metalloenzymes (specifically carbonic anhydrases) . This document provides an in-depth exploration of the mechanistic rationale for these targets, detailed experimental workflows for their validation, and an overview of other exploratory therapeutic avenues. The central thesis is that this compound represents a high-value starting point for the development of novel anticancer agents by targeting validated pathways with a chemically tractable and versatile scaffold.
Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold
The triazole core is a cornerstone of numerous FDA-approved drugs, a testament to its favorable pharmacological properties.[4] Unlike many other aromatic systems, the 1,2,3-triazole ring is highly resistant to metabolic degradation, including oxidative and reductive conditions, and is stable to acid/base hydrolysis.[1] Its three nitrogen atoms act as excellent hydrogen bond acceptors, and the ring system possesses a significant dipole moment, allowing it to function as a bioisostere for amide bonds while conferring superior stability.[5]
The subject of this guide, this compound (Molecular Formula: C₁₀H₉N₃O₂), combines this robust core with two key functional groups that drive its biological activity:
-
N1-Benzyl Group: Adds lipophilicity and provides a vector for steric and hydrophobic interactions within protein binding pockets. Substitutions on this phenyl ring are a critical determinant of potency.[6]
-
C4-Carboxylic Acid Group: Introduces polarity and a key hydrogen bonding and ion-pairing center, crucial for anchoring the molecule in active sites, particularly those of metalloenzymes.[3]
The fixed N1-substitution locks the molecule's tautomeric state, providing a rigid and predictable geometry for rational drug design.[3]
Primary Therapeutic Target Area: Disruption of Microtubule Dynamics
The most compelling evidence for the therapeutic application of this scaffold lies in oncology, specifically through the targeting of tubulin. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for mitotic spindle formation, making them a clinically validated target for anticancer drugs like paclitaxel and vincristine.[6]
Mechanism of Action: Inhibition of Tubulin Polymerization
Derivatives of the 1-benzyl-1H-1,2,3-triazole scaffold have been shown to function as potent antimicrotubule agents.[6] The proposed mechanism involves direct binding to tubulin, preventing its polymerization into functional microtubules. This disruption of microtubule dynamics triggers a cascade of downstream events:
-
Mitotic Arrest: The inability to form a proper mitotic spindle activates the spindle assembly checkpoint.
-
Cell Cycle Blockade: Cells are arrested in the G2/M phase of the cell cycle.
-
Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death.[6]
Structure-activity relationship (SAR) studies have demonstrated that substitutions on the N-1 benzyl group are critical for antiproliferative activity, with certain substitutions leading to IC₅₀ values in the nanomolar range against cancer cell lines.[6]
Caption: Pathway of tubulin polymerization inhibition leading to apoptosis.
Experimental Workflow: Validation of Antimicrotubule Activity
A tiered approach is essential to rigorously validate that a compound's cytotoxic effects are mediated by tubulin inhibition.
Tier 1: In Vitro Tubulin Polymerization Assay
-
Principle: This cell-free assay directly measures the compound's effect on the polymerization of purified tubulin into microtubules. Polymerization is tracked by monitoring the increase in light scattering or fluorescence of a reporter dye.
-
Protocol:
-
Reagents: Purified bovine or porcine brain tubulin (>99% pure), GTP, polymerization buffer (e.g., PEM buffer), fluorescent reporter (e.g., DAPI), test compound, positive control (Paclitaxel), negative control (DMSO).
-
Procedure: a. Prepare a reaction mixture in a 96-well plate containing polymerization buffer and tubulin on ice. b. Add serial dilutions of the test compound, positive control, or vehicle control (DMSO). c. Initiate polymerization by transferring the plate to a 37°C fluorometric plate reader. d. Monitor the fluorescence increase at 37°C for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximal polymer mass. Determine the IC₅₀ value for inhibition of polymerization.
-
-
Causality Check: A direct effect in this assay strongly suggests tubulin is a primary target, independent of other cellular machinery.
Tier 2: Cell-Based Immunofluorescence Microscopy
-
Principle: To visualize the effect of the compound on the microtubule network within intact cells.
-
Protocol:
-
Cell Culture: Plate cancer cells (e.g., HeLa, A549) on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat cells with the compound at its approximate IC₅₀ and 10x IC₅₀ concentration for a relevant time period (e.g., 18-24 hours). Include positive (Nocodazole) and negative (DMSO) controls.
-
Staining: Fix cells (e.g., with ice-cold methanol), permeabilize, and stain with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. Counterstain DNA with DAPI or Hoechst.
-
Imaging: Acquire images using a confocal or high-resolution fluorescence microscope.
-
-
Expected Outcome: Untreated cells will show a well-defined, filamentous microtubule network. Treated cells should exhibit a diffuse tubulin stain and disrupted, fragmented, or absent microtubules, consistent with polymerization inhibition.[6]
Secondary Therapeutic Target Area: Metalloenzyme Inhibition
The chemical structure of this compound makes it an ideal candidate for inhibiting metalloenzymes, where a metal ion is critical for catalytic activity.
Target: Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the reversible hydration of CO₂. Certain isoforms (e.g., CA IX and CA XII) are overexpressed in hypoxic tumors and contribute to acidification of the tumor microenvironment, promoting proliferation and metastasis. This makes them an attractive anticancer target.[3]
Mechanism of Action: Zinc Chelation
The inhibitory mechanism is predicated on the coordination of the compound to the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[3] The triazole ring's nitrogen atoms and the deprotonated carboxylate group can act as zinc-binding groups, displacing the zinc-bound water molecule/hydroxide ion and blocking the enzyme's catalytic function.
Experimental Workflow: Target Engagement and Inhibition
Tier 1: In Vitro Carbonic Anhydrase Inhibition Assay
-
Principle: A colorimetric assay measuring the esterase activity of a purified CA isoform (e.g., CA II as a model, or tumor-associated CA IX).
-
Protocol:
-
Reagents: Purified human CA isoform, p-nitrophenyl acetate (substrate), assay buffer, test compound.
-
Procedure: a. In a 96-well plate, add buffer, enzyme, and varying concentrations of the test compound or a known inhibitor (e.g., Acetazolamide). b. Pre-incubate to allow for binding. c. Initiate the reaction by adding the substrate, p-nitrophenyl acetate. d. Monitor the formation of the p-nitrophenolate product by measuring absorbance at ~400 nm over time.
-
Data Analysis: Determine the rate of reaction for each concentration and calculate the IC₅₀ value.
-
Tier 2: Cellular Thermal Shift Assay (CETSA)
-
Principle: This assay confirms that the compound binds to its intended target within the complex environment of a live cell. The binding of a ligand (the drug) typically stabilizes the target protein, increasing its melting temperature.
-
Protocol:
-
Treatment: Treat intact cancer cells expressing the target CA isoform with the test compound or vehicle.
-
Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing unfolded, aggregated protein) from the insoluble fraction by centrifugation.
-
Detection: Analyze the amount of soluble CA protein remaining at each temperature using Western blotting or another quantitative protein detection method.
-
-
Data Analysis: Plot the percentage of soluble protein versus temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating target engagement and stabilization.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Exploratory Therapeutic Areas and Data Summary
While tubulin and carbonic anhydrase represent the most strongly supported targets, the broader triazole literature suggests other potential avenues for exploration.[7][8]
-
Kinase Inhibition: Triazole derivatives have been identified as inhibitors of various kinases involved in cancer signaling, such as Focal Adhesion Kinase (FAK), EGFR, and CDK4.[9][10] The 1-benzyl-1,2,3-triazole scaffold could be adapted to target the ATP-binding pocket of these enzymes.
-
Antimicrobial Activity: Derivatives have shown activity against bacterial and fungal strains, including S. aureus, E. coli, and Candida albicans.[11][12] However, reports suggest the activity of simpler derivatives can be weak, indicating that significant chemical optimization would be required for this application.[12][13]
-
Neurological Targets: Other triazole compounds are known to inhibit enzymes relevant to neurological disorders, such as acetylcholinesterase and butyrylcholinesterase.[8]
Table 1: Summary of Reported In Vitro Activity for 1-benzyl-1H-1,2,3-triazole Derivatives
| Derivative Class | Target / Cell Line | Activity Metric | Reported Value | Reference |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | MCF-7 (Breast Cancer) | IC₅₀ | 46 nM | [6] |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | Tubulin Polymerization | IC₅₀ | ~1.5 µM | [6] |
| 1-benzyl-1H-1,2,3-triazole-4-carboxamide | A. baumannii (Bacteria) | % Inhibition | 21.05% | [11] |
| 1-benzyl-1H-1,2,3-triazole-4-carboxamide | C. albicans (Fungus) | % Inhibition | 13.20% | [11] |
| General Scaffold | General Cancer Cell Lines | Cytotoxicity | Significant | [3] |
Conclusion and Future Directions
This compound is a molecule of significant therapeutic interest, primarily in the field of oncology. The existing evidence strongly supports its role as a scaffold for developing potent inhibitors of tubulin polymerization and carbonic anhydrases . Its synthetic tractability, metabolic stability, and proven bioactivity make it an excellent starting point for lead optimization campaigns.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a library of derivatives with diverse substitutions on the N1-benzyl ring and modifications of the C4-carboxylic acid to optimize potency and selectivity for either tubulin or specific CA isoforms.
-
Head-to-Head Comparison: Directly comparing optimized compounds against clinical standards (e.g., paclitaxel, acetazolamide) in the validated in vitro and cell-based assays described herein.
-
In Vivo Efficacy: Advancing lead candidates into preclinical animal models of cancer to evaluate anti-tumor efficacy, pharmacokinetics, and safety.
-
Target Deconvolution: For highly potent compounds, employing advanced proteomics techniques (e.g., chemical proteomics) to confirm the primary targets and identify potential off-targets in an unbiased manner.
By pursuing these logical next steps, the therapeutic potential of this promising chemical scaffold can be fully realized.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 28862-12-6 [benchchem.com]
- 4. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 9. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 10. escholarship.org [escholarship.org]
- 11. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 12. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]
- 13. researchgate.net [researchgate.net]
The Strategic Deployment of 1-benzyl-1H-1,2,3-triazole-4-carboxylic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Ascendance of the 1,2,3-Triazole Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within this pursuit, the 1,2,3-triazole ring has emerged as a "privileged scaffold"—a core structural motif that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered heterocycle is not merely a passive linker; its unique electronic and steric properties allow it to serve as a versatile pharmacophore, a bioisosteric replacement for labile bonds, and a rigid framework for orienting functional groups toward biological targets.[3] Its remarkable stability to metabolic, oxidative, and reductive conditions further enhances its appeal in drug design.[4]
This guide focuses on a particularly strategic building block: 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid . We will dissect its synthesis, explore the rationale behind its structural components, and provide detailed protocols for its application, demonstrating its power as a cornerstone for the rapid generation of diverse compound libraries aimed at a spectrum of therapeutic targets.
Core Attributes of the Building Block: A Structural Rationale
The utility of this compound stems from the synergistic interplay of its three key components: the 1,2,3-triazole core, the N-1 benzyl substituent, and the C-4 carboxylic acid handle.
-
The 1,2,3-Triazole Core: This heterocycle is a superb bioisostere of the trans-amide bond, a ubiquitous feature in peptides and protein ligands that is often susceptible to enzymatic degradation.[1][2] The triazole mimics the amide's size, planarity, and dipole moment (~4.5-5 D for the triazole vs. ~3.5 D for the amide), enabling it to maintain crucial hydrogen bonding interactions with target proteins.[1][4] The nitrogen atoms act as hydrogen bond acceptors, while the C-5 proton can serve as a weak hydrogen bond donor.[3] This bioisosteric replacement strategy often imparts enhanced metabolic stability, a critical objective in drug development.[2]
-
The N-1 Benzyl Group: The benzyl group is more than just a simple substituent. Its presence provides a degree of conformational flexibility, allowing the aromatic ring to explore different binding pockets and engage in favorable π-π stacking or hydrophobic interactions.[5] Furthermore, the phenyl ring of the benzyl group serves as a platform for synthetic modification. As structure-activity relationship (SAR) studies have shown, substitution on this ring can dramatically influence biological activity, providing a straightforward vector for optimizing potency and selectivity.[6] For instance, a meta-phenoxy substitution on the benzyl group was found to be critical for the antiproliferative activity of certain antimicrotubule agents.[6]
-
The C-4 Carboxylic Acid: This functional group is the primary anchor for diversification. It provides a reactive handle for coupling with a vast array of amines, alcohols, and other nucleophiles, most commonly to form a library of carboxamides.[7] This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental tenet of fragment-based drug discovery (FBDD).[] The acidity of this group can also contribute to the molecule's overall physicochemical properties, such as solubility.
Caption: Rationale for the utility of the core building block.
Synthesis and Characterization: A Validated Protocol
The most common and efficient synthesis of this compound is achieved through a [3+2] cycloaddition reaction between benzyl azide and propiolic acid. This reaction, a variation of the Huisgen cycloaddition, proceeds reliably and typically results in a mixture of N-1 and N-2 substituted isomers, from which the desired N-1 isomer can be isolated.[9]
Detailed Experimental Protocol: Synthesis
Reaction: Benzyl Azide + Propiolic Acid → this compound
Materials:
-
Benzyl azide (C₇H₇N₃, MW: 133.15 g/mol )
-
Propiolic acid (C₃H₂O₂, MW: 70.05 g/mol )
-
Acetone (ACS grade)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzyl azide (e.g., 35.8 g, 269 mmol) in acetone (84 mL).
-
To this stirring solution, add propiolic acid (e.g., 19.3 g, 276 mmol) dropwise over 15-20 minutes. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane/ethyl acetate with a few drops of acetic acid).
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to 0 °C for 1-2 hours.
-
The product, this compound, will precipitate from the solution as a white solid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum. A typical yield is around 60-65%.[9]
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Self-Validation and Characterization: The identity and purity of the synthesized building block must be rigorously confirmed.
| Technique | Expected Observations |
| Melting Point | Sharp melting point, literature values vary slightly. |
| ¹H NMR | Signals corresponding to the benzyl CH₂, aromatic protons, and the triazole C-H proton. The carboxylic acid proton will be a broad singlet.[1] |
| ¹³C NMR | Resonances for the benzyl carbons, the triazole ring carbons, and the carbonyl carbon.[3][10] |
| FT-IR | Characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C-H stretches.[9] |
| Mass Spec (MS) | Correct molecular ion peak corresponding to C₁₀H₉N₃O₂ (m/z = 203.07).[11] |
Application in Lead Generation: From Building Block to Bioactive Amide
The true power of this compound is realized when it is used as a scaffold in FBDD workflows. The carboxylic acid is typically activated and then coupled with a library of primary or secondary amines to generate a diverse set of carboxamide derivatives.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Detailed Experimental Protocol: Amide Coupling
This protocol describes a general and robust method for coupling the triazole carboxylic acid with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1-1.2 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (0.1-1.0 eq, catalytic or stoichiometric)
-
Base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in the anhydrous solvent (e.g., DCM).
-
Add the amine (1.1 eq), HOBt (e.g., 0.1 eq), and the base (e.g., DIPEA, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure amide derivative.[12][13]
Causality and Trustworthiness: The use of EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization if chiral centers are present) and reacts efficiently with the amine. The base is crucial to neutralize the HCl salt of EDC and the HOBt, driving the reaction to completion. This two-part activation system is a self-validating and highly reliable method for amide bond formation.[12]
Case Studies: Demonstrated Biological Activity
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas.
Anticancer Applications
A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were synthesized and found to be potent inhibitors of cancer cell growth.[6] SAR studies revealed that modifications to both the N-benzyl group and the appended aryl amide were crucial for activity.
| Compound ID | Key Structural Feature | Target Cell Line | IC₅₀ (nM) |
| 4e | Phenyl-oxazole amide | MCF-7 (Breast) | 560 |
| 13e | meta-phenoxy on N-benzyl, Furan amide | MCF-7 (Breast) | 46 |
Data sourced from Miller et al. (2014).[6]
The nearly 12-fold increase in potency from compound 4e to 13e highlights the importance of SAR exploration. The mechanism of action for these compounds was determined to be the inhibition of tubulin polymerization, leading to M-phase cell cycle arrest and apoptosis.[6]
Antimicrobial Applications
Libraries of benzylic 1,2,3-triazole-4-carboxamides have been synthesized and screened for antifungal and antibacterial activity.[7][12] These studies show that the scaffold is a viable starting point for developing new antimicrobial agents. For example, certain derivatives showed promising inhibitory activity against fungal pathogens like Candida albicans and bacteria such as Acinetobacter baumannii.[7]
| Compound ID | Activity Type | Pathogen | % Inhibition (at 32 µg/mL) |
| 5a | Antifungal | C. neoformans | 22.35% |
| 5h | Antifungal | C. albicans | 17.70% |
| 5n | Antibacterial | A. baumannii | 20.20% |
| 7a | Dual Action | A. baumannii | 21.05% |
| C. albicans | 13.20% |
Data sourced from Pokhodylo, N. T., et al. (2024).[7]
These results underscore the scaffold's potential, indicating that specific structural features within the carboxamide derivatives contribute significantly to their selective or broad-spectrum antimicrobial effects.
Conclusion and Future Outlook
This compound is a high-value, strategic building block for modern medicinal chemistry. Its robust synthesis, combined with the triazole core's advantageous properties as a stable amide bioisostere, makes it an ideal starting point for FBDD campaigns. The N-benzyl and C-4 carboxylic acid moieties provide orthogonal vectors for synthetic diversification, enabling the systematic exploration of chemical space to optimize ligand-target interactions. As demonstrated in anticancer and antimicrobial research, this scaffold facilitates the rapid development of potent and selective agents. For researchers and drug development professionals, mastering the use of this building block is a key step toward efficiently navigating the complex path of lead discovery and optimization.
References
- 1. rsc.org [rsc.org]
- 2. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 9. prepchem.com [prepchem.com]
- 10. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]
- 11. This compound|CAS 28862-12-6 [benchchem.com]
- 12. scielo.org.mx [scielo.org.mx]
- 13. benchchem.com [benchchem.com]
The Versatile Reactivity of the Carboxylic Acid Group in 1,2,3-Triazoles: A Technical Guide for Researchers
Introduction: The 1,2,3-Triazole Core in Modern Chemistry
The 1,2,3-triazole moiety, once a synthetic curiosity, has ascended to a privileged position in medicinal chemistry, materials science, and chemical biology.[1][2] This prominence is largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][3][4] The resulting triazole ring is not merely a passive linker; it is a bioisostere of the trans-amide bond, mimicking its key electronic and hydrogen-bonding features while offering superior metabolic stability.
This guide focuses on the reactivity of a particularly valuable functional handle when appended to the 1,2,3-triazole scaffold: the carboxylic acid group. 1,2,3-Triazole-4-carboxylic acids and their derivatives are crucial building blocks for elaborating molecular complexity.[5][6] Understanding the nuances of the carboxylic acid's reactivity in this context is paramount for leveraging its full synthetic potential. The electron-withdrawing nature of the triazole ring influences the acidity and electrophilicity of the carboxyl group, presenting both unique challenges and opportunities in its chemical transformations.
This document provides an in-depth exploration of the key reactions of the carboxylic acid group on the 1,2,3-triazole ring, offering field-proven insights into experimental design, mechanistic considerations, and practical protocols for researchers in drug discovery and chemical development.
Amide Bond Formation: The Cornerstone of Bioactive Molecule Synthesis
The formation of an amide bond from a carboxylic acid is arguably the most performed reaction in medicinal chemistry.[7][8] Given the 1,2,3-triazole's role as a peptide bond mimic, the ability to efficiently form amide linkages from triazole carboxylic acids is of central importance for constructing novel peptidomimetics and other bioactive molecules.[9][10]
Mechanistic Principle: The Necessity of Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine to form an amide is thermally demanding and often inefficient due to the formation of a highly unreactive ammonium carboxylate salt.[7][11] Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon. This is universally achieved by converting the hydroxyl group into a better leaving group.
Common Activation Strategies and Reagents
The choice of coupling reagent is critical and depends on the substrate's sensitivity, steric hindrance, and the desired scale of the reaction.
| Coupling Reagent Class | Example(s) | Key Advantages | Considerations |
| Carbodiimides | DCC, EDC | Cost-effective, widely used. | Can cause racemization; byproduct (DCU/EDU) removal can be challenging. |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization. | More expensive, produces phosphine oxide byproducts. |
| Uronium/Guanidinium Salts | HBTU, HATU | Very rapid and efficient, low racemization.[7][8] | Can be moisture-sensitive. |
| Acid Chlorides | SOCl₂, (COCl)₂ | Highly reactive, suitable for hindered amines. | Harsh conditions (generates HCl), not suitable for sensitive substrates. |
Field-Proven Protocol: HATU-Mediated Amidation of a 1,2,3-Triazole-4-Carboxylic Acid
This protocol provides a reliable method for the synthesis of 1,2,3-triazole-4-carboxamides, which are valuable building blocks in drug discovery.[10]
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 1,2,3-triazole-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). The base is crucial to neutralize the ammonium salt formed and to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted reagents and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Esterification: Accessing Key Intermediates and Prodrugs
Ester derivatives of 1,2,3-triazole carboxylic acids are valuable synthetic intermediates and can also serve as prodrugs to improve the pharmacokinetic properties of a parent drug.[12]
Fischer Esterification: A Classic Approach
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a straightforward method for preparing simple esters.
Causality Behind Experimental Choices:
-
Excess Alcohol: The reaction is an equilibrium process. Using a large excess of the alcohol as the solvent drives the equilibrium towards the product side (Le Châtelier's principle).
-
Strong Acid Catalyst: A strong acid (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the weakly nucleophilic alcohol.
-
Anhydrous Conditions: Water is a byproduct of the reaction. Its presence can shift the equilibrium back to the starting materials and deactivate the acid catalyst.[13]
Protocol: Thionyl Chloride-Mediated Esterification in Methanol
This method is particularly effective for preparing methyl esters and avoids the high temperatures often required for Fischer esterification.[13]
Step-by-Step Methodology:
-
Suspension: Suspend the 1,2,3-triazole-4-carboxylic acid (1.0 eq.) in anhydrous methanol (10-20 volumes).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (2.0 eq.) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases toxic HCl and SO₂ gas. Perform this step in a well-ventilated fume hood. The thionyl chloride reacts with methanol in situ to generate HCl, the catalyst.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux until completion (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. The residue is the hydrochloride salt of the ester.
-
Neutralization and Extraction: Carefully neutralize the residue with a saturated sodium bicarbonate solution and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified by chromatography or recrystallization.
Curtius Rearrangement: A Gateway to Amines and Derivatives
The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂), via an isocyanate intermediate.[14][15][16][17][18] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Mechanistic Pathway
The process involves three key stages:
-
Acyl Azide Formation: The carboxylic acid is converted to an acyl azide. A common and safe one-pot method uses diphenylphosphoryl azide (DPPA).[17]
-
Rearrangement: Upon gentle heating, the acyl azide undergoes a concerted rearrangement, losing N₂ gas to form a highly reactive isocyanate intermediate. The migration of the R-group occurs with complete retention of stereochemistry.[15]
-
Trapping the Isocyanate: The isocyanate can be trapped with various nucleophiles. Reaction with water yields an unstable carbamic acid that decarboxylates to the primary amine.[14] Trapping with an alcohol (like t-butanol) yields a stable Boc-protected amine, which is often synthetically advantageous.
Protocol: One-Pot Curtius Rearrangement for Boc-Protected Aminotriazoles
Step-by-Step Methodology:
-
Setup: To a solution of the 1,2,3-triazole-4-carboxylic acid (1.0 eq.) in an anhydrous, inert solvent like toluene or dioxane, add triethylamine (TEA) (1.2 eq.).
-
DPPA Addition: Add diphenylphosphoryl azide (DPPA) (1.1 eq.) dropwise at room temperature.
-
Acyl Azide Formation: Stir the mixture for 1-2 hours at room temperature to allow for the formation of the acyl azide intermediate.
-
Rearrangement and Trapping: Add anhydrous tert-butanol (t-BuOH) (5-10 eq.) to the flask and heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitoring: Monitor the reaction for the disappearance of the acyl azide and the evolution of N₂ gas (which should be vented safely). The reaction is typically complete within 2-16 hours.
-
Work-up: Cool the reaction to room temperature and concentrate in vacuo.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous base (e.g., 1M NaOH) to remove diphenylphosphoric acid byproducts. The organic layer is then washed with brine, dried, and concentrated. The crude Boc-protected amine is purified by flash chromatography.
Other Notable Transformations
Decarboxylation
While often a challenging reaction, decarboxylation of heteroaromatic carboxylic acids can be achieved under specific catalytic conditions. For 1,2,3-triazole carboxylic acids, this transformation provides a route to NH- or N-substituted triazoles lacking a substituent at the 4-position.[19] Recent advances have shown that copper-catalyzed aerobic oxidative decarboxylation can be an effective method.[19] A novel approach involves a "click cycloaddition/decarboxylation" process.[19] More recently, a direct decarboxylative triazolation method has been developed using photoredox and copper catalysis, allowing for the construction of triazoles directly from aliphatic carboxylic acids.[20][21]
Ugi and Passerini Reactions
1,2,3-Triazole carboxylic acids can participate in isocyanide-based multicomponent reactions (MCRs) like the Ugi and Passerini reactions.[22][23][24] These powerful reactions allow for the rapid assembly of complex, peptide-like molecules from simple starting materials in a single pot, making them highly attractive for generating diverse compound libraries in drug discovery.[22][23] The triazole carboxylic acid serves as the acid component in these transformations, leading to highly functionalized triazole-containing peptidomimetics.[22]
Conclusion
The carboxylic acid group on a 1,2,3-triazole ring is a versatile functional handle that provides access to a vast chemical space. Its reactivity, modulated by the electronic properties of the triazole core, allows for a wide array of transformations crucial for the synthesis of complex molecules in pharmaceutical and materials research. Mastery of the activation principles and reaction conditions detailed in this guide will empower researchers to effectively utilize 1,2,3-triazole carboxylic acids as key building blocks in their synthetic endeavors. The protocols described herein represent robust, validated starting points for chemical exploration, grounded in a mechanistic understanding that ensures reproducibility and successful outcomes.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]
- 6. orientjchem.org [orientjchem.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 9. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Curtius Rearrangement [organic-chemistry.org]
- 15. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 16. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Decarboxylation [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carboxylic Acid
Abstract
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, a versatile building block in drug discovery. We will explore two synthetic routes originating from benzyl azide: the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the classic thermal Huisgen cycloaddition. This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and critical safety information for handling the energetic precursor, benzyl azide.
Introduction: The Strategic Importance of 1,2,3-Triazoles
The 1,2,3-triazole ring system is a prominent scaffold in a multitude of biologically active compounds, including antimicrobials, anticancer agents, and enzyme inhibitors.[2][3] Its synthesis via the cycloaddition of an azide and an alkyne is a powerful strategy for molecular assembly. The discovery of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal revolutionized this field, establishing it as the premier example of "click chemistry".[4][5] This reaction is celebrated for its high yields, mild reaction conditions, simple work-up, and, most critically, its exceptional regioselectivity, exclusively affording 1,4-disubstituted triazoles.[4][6]
This application note provides the necessary framework to successfully synthesize this compound, a key intermediate whose carboxylic acid handle allows for further elaboration into amides, esters, and other functional groups essential for developing compound libraries.[3][7]
Synthetic Strategies & Mechanistic Rationale
The formation of the triazole ring from benzyl azide and propiolic acid is achieved through a [3+2] cycloaddition reaction. The choice of methodology—thermal or catalyzed—profoundly impacts the reaction's efficiency and outcome.
The Huisgen 1,3-Dipolar Cycloaddition: Thermal Pathway
The uncatalyzed reaction between an azide and an alkyne, first extensively studied by Huisgen, is a concerted thermal 1,3-dipolar cycloaddition.[4] While robust, this method has significant drawbacks:
-
High Energy Barrier: It requires elevated temperatures and prolonged reaction times, which can be detrimental to sensitive functional groups.[4]
-
Lack of Regioselectivity: The reaction typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and reducing the yield of the desired product.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Pathway
The introduction of a copper(I) catalyst dramatically alters the reaction mechanism and accelerates the rate by a factor of up to 10⁷ compared to the thermal process.[6][8] The CuAAC reaction proceeds through a stepwise mechanism rather than a concerted one, ensuring the exclusive formation of the 1,4-regioisomer.[5][9]
The Catalytic Cycle involves:
-
Formation of Copper Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne (propiolic acid) to form a copper acetylide intermediate. This coordination lowers the pKa of the acetylenic proton and activates the alkyne for nucleophilic attack.[5]
-
Coordination and Cyclization: The azide coordinates to the copper center, bringing it into proximity with the activated alkyne. This is followed by a cyclization event to form a six-membered copper-containing metallacycle.[1][8]
-
Ring Contraction and Protonolysis: The metallacycle rearranges and, after protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst to continue the cycle.[8]
This catalyzed pathway is highly efficient, often proceeding at room temperature in aqueous or mixed-solvent systems, and demonstrates broad functional group tolerance.[9]
Figure 1: Simplified catalytic cycle of the CuAAC reaction.
Critical Safety Protocol: Handling Benzyl Azide
WARNING: Benzyl azide is an energetic compound with potential explosive properties. It is also a flammable liquid and can cause skin and eye irritation.[10][11][12] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations involving benzyl azide must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. An accessible safety shower and eye wash station are required.[13]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Avoid heating benzyl azide, as this may cause a fire or explosion.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[11][12]
-
Ground and bond containers when transferring material to prevent static discharge.[11]
-
Avoid contact with skin and eyes. Avoid inhalation of vapors.[13]
-
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight.[13] Recommended storage temperature is often refrigerated.
-
Spill & Emergency Response:
-
In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a closed container for disposal.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]
-
Experimental Protocols & Data
Protocol A: Copper(I)-Catalyzed Synthesis (CuAAC) - Recommended Method
This protocol utilizes an in-situ generation of the Cu(I) catalyst from CuSO₄·5H₂O and sodium ascorbate, a widely adopted and reliable method.[7]
Materials & Reagents:
-
Benzyl azide (C₇H₇N₃)
-
Propiolic acid (C₃H₂O₂)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (C₆H₇NaO₆)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, stir bar
Procedure:
-
Catalyst Preparation: In a 100 mL round-bottom flask, dissolve copper(II) sulfate pentahydrate (e.g., 0.25 g, ~1 mmol) and sodium ascorbate (e.g., 0.38 g, ~1.9 mmol) in a 2:1 mixture of tert-butanol and water (30 mL). Stir until a clear solution is formed.[7]
-
Reagent Addition: To the stirred catalyst solution, add propiolic acid (e.g., 1.40 g, 20.0 mmol), followed by the dropwise addition of benzyl azide (e.g., 2.66 g, 20.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating to 50°C may be required.[7]
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and add 100 mL of water. The product, this compound, will precipitate out of the solution as a solid.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then with a cold non-polar solvent like diethyl ether to remove any unreacted starting materials.[7] Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Protocol B: Thermal Huisgen Cycloaddition - Alternative Method
This protocol is simpler in its setup but is less efficient and non-regioselective.[15]
Materials & Reagents:
-
Benzyl azide (C₇H₇N₃)
-
Propiolic acid (C₃H₂O₂)
-
Acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve benzyl azide (35.8 g, 269 mmol) in acetone (84 mL).[15]
-
Reagent Addition: Add propiolic acid (19.3 g, 276 mmol) dropwise to the stirred solution.[15]
-
Reaction: Heat the reaction mixture to reflux and stir overnight.[15]
-
Work-up and Isolation: After the reaction period, cool the mixture in an ice bath to 0°C. The product will precipitate from the solution.[15]
-
Purification: Collect the white crystalline product by vacuum filtration. Wash the solid with a small amount of cold acetone and dry under vacuum.[15] The product from this method is a mixture of regioisomers, often reported as 1(2 or 3)-benzyl-1H-1,2,3-triazole-4-carboxylic acid.
Summary of Experimental Parameters
| Parameter | Protocol A: CuAAC (Recommended) | Protocol B: Thermal Cycloaddition |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | None |
| Regioselectivity | Exclusively 1,4-disubstituted | Mixture of 1,4- and 1,5-isomers |
| Solvent | t-BuOH / Water | Acetone |
| Temperature | Room Temperature (or ~50°C) | Reflux (~56°C) |
| Reaction Time | 1-12 hours | Overnight |
| Yield | Typically High (>85%) | Moderate (~62%)[15] |
| Work-up | Precipitation with water | Cooling and precipitation |
| Purity | High regiochemical purity | Mixture of regioisomers |
Workflow Visualization
The general workflow for the synthesis, regardless of the chosen protocol, follows a logical sequence from setup to final product characterization.
Figure 2: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound is a fundamental transformation for accessing a wide array of complex molecules in drug discovery and materials science. While the thermal Huisgen cycloaddition provides a straightforward, catalyst-free route, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is unequivocally the superior method. Its operational simplicity, mild conditions, high yields, and flawless regioselectivity make it the gold standard for constructing 1,4-disubstituted 1,2,3-triazoles. The protocols and safety guidelines detailed in this document provide a robust framework for the successful and safe execution of this valuable chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 7. orientjchem.org [orientjchem.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.no [fishersci.no]
- 13. Benzyl-PEG24-azide|MSDS [dcchemicals.com]
- 14. canbipharm.com [canbipharm.com]
- 15. prepchem.com [prepchem.com]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis
<
Introduction: The Cornerstone of Click Chemistry in Modern Drug Discovery
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click chemistry" reaction, revolutionizing the fields of drug discovery, chemical biology, and materials science.[1][2] Introduced by K.B. Sharpless in 2001, this reaction offers a highly efficient, reliable, and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][3] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often necessitates harsh conditions and results in a mixture of regioisomers, the CuAAC reaction proceeds readily under mild, often aqueous conditions, to exclusively yield the 1,4-disubstituted product.[2][3] Its remarkable functional group tolerance, high yields, and the biocompatibility of the resulting triazole linkage have cemented its role as an indispensable tool for medicinal chemists in lead discovery and optimization.[4][5][6] This guide provides an in-depth exploration of the CuAAC reaction, from its underlying mechanism to practical, field-proven protocols for its successful implementation.
The Core Mechanism: A Dinuclear Copper Pathway
While initial hypotheses suggested a mononuclear copper catalyst, compelling experimental and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway for the CuAAC reaction.[1][7][8] This dinuclear mechanism provides a more comprehensive explanation for the dramatic rate acceleration (10⁷ to 10⁸-fold compared to the uncatalyzed reaction) and exceptional regioselectivity observed.[3]
The catalytic cycle can be summarized in the following key steps:
-
Formation of the Copper(I) Acetylide Complex: The reaction initiates with the coordination of the terminal alkyne to a copper(I) center. This coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a copper(I) acetylide intermediate.[7] Kinetic studies have shown a second-order dependence on the copper concentration, suggesting the involvement of two copper atoms in this crucial step.[1][7]
-
Coordination of the Azide: The organic azide then coordinates to one of the copper centers in the dinuclear copper-acetylide complex.
-
Cycloaddition and Formation of the Copper Triazolide: The coordinated azide undergoes a cycloaddition with the activated alkyne, forming a six-membered copper-containing intermediate.[] This intermediate then rearranges to form a more stable 5-triazolyl copper species.[]
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide intermediate, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[]
Visualizing the Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Alchemist's Bond: A Definitive Guide to the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition
Introduction: The Ubiquity and Significance of the 1,2,3-Triazole Scaffold
In the landscape of modern chemical synthesis, the 1,2,3-triazole moiety has emerged as a cornerstone structural motif. Its prevalence in pharmaceuticals, materials science, and bioconjugation is a testament to its remarkable chemical stability and its capacity to engage in a variety of non-covalent interactions. The advent of "click chemistry," a concept championed by K.B. Sharpless, propelled the synthesis of these heterocycles into a new era of efficiency and reliability.[1][2] Central to this revolution is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that provides exquisite regioselective control to furnish 1,4-disubstituted 1,2,3-triazoles.[2][3][4]
This technical guide offers an in-depth exploration of the CuAAC reaction, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanistic underpinnings and a practical, field-proven protocol for its successful implementation. We will delve into the causality behind experimental choices, ensuring that each step is not merely followed but understood. Furthermore, we will briefly touch upon the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) as a complementary method for accessing the 1,5-regioisomer, thereby offering a more complete picture of triazole synthesis.
The Heart of the Matter: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes, while foundational, often necessitates elevated temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[3][5] The CuAAC reaction overcomes these limitations, exhibiting a remarkable rate acceleration of up to 107 to 108 compared to its uncatalyzed counterpart and proceeding with near-perfect regioselectivity for the 1,4-isomer.[2][3] This transformation is characterized by its operational simplicity, high yields, and tolerance to a wide array of functional groups, making it an indispensable tool in the synthetic chemist's arsenal.[2][3]
Mechanistic Insights: A Tale of Two Coppers
While initial hypotheses suggested a mononuclear copper catalyst, compelling kinetic and computational evidence now strongly supports a dinuclear copper-mediated pathway as the kinetically favored route.[1][6] This mechanism provides a more robust explanation for the reaction's impressive rate and fidelity.
The catalytic cycle can be summarized as follows:
-
Formation of the Copper(I)-Acetylide Complex: The reaction is initiated by the coordination of the terminal alkyne to a Cu(I) center. This coordination enhances the acidity of the terminal proton, facilitating its removal to form a copper(I)-acetylide intermediate.[7]
-
Activation of the Azide: A second copper(I) center coordinates to the azide, activating it for nucleophilic attack.
-
Cycloaddition: The activated azide then undergoes a [3+2] cycloaddition with the copper-acetylide complex, forming a six-membered copper-containing intermediate.[]
-
Ring Contraction and Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the catalytically active Cu(I) species.
Experimental Protocol: A Step-by-Step Guide to CuAAC
This protocol provides a general and robust procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole on a laboratory scale.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade | Supplier |
| Organic Azide | Reactant | >95% | Various |
| Terminal Alkyne | Reactant | >95% | Various |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Catalyst Precursor | ACS Reagent Grade | Various |
| Sodium L-Ascorbate | Reducing Agent | >98% | Various |
| Solvent (e.g., t-BuOH/H₂O, DMSO, DMF) | Reaction Medium | Anhydrous or ACS Grade | Various |
| Dichloromethane (DCM) | Extraction Solvent | ACS Reagent Grade | Various |
| Saturated Sodium Bicarbonate Solution | Aqueous Wash | Laboratory Grade | Various |
| Brine | Aqueous Wash | Laboratory Grade | Various |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Laboratory Grade | Various |
| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh | Various |
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq). Dissolve the reactants in a suitable solvent system (e.g., a 1:1 mixture of tert-butanol and water, or dimethyl sulfoxide). A typical concentration is 0.1-1.0 M.
-
Catalyst Preparation and Addition: In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate (0.1-0.3 eq). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq). Add the sodium L-ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The solution should turn a pale yellow/green color.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.[7]
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, primarily NMR (1H and 13C) and mass spectrometry. For 1,4-disubstituted 1,2,3-triazoles, the triazole proton typically appears as a singlet in the 1H NMR spectrum between δ 7.5 and 8.5 ppm.[4][9]
Quantitative Data: Representative Reaction Conditions and Yields
| Entry | Azide | Alkyne | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | Phenylacetylene | 1 | t-BuOH/H₂O (1:1) | 8 | 95 |
| 2 | 1-Azidohexane | 1-Ethynylcyclohexene | 2 | DMSO | 12 | 92 |
| 3 | (Azidomethyl)benzene | 3-Phenyl-1-propyne | 5 | DMF | 6 | 88 |
| 4 | 2-Azido-1-phenylethane | 1-Heptyne | 1 | t-BuOH/H₂O (1:1) | 10 | 96 |
A Complementary Approach: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For the synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[10][11] Unlike the CuAAC, the RuAAC reaction proceeds via a distinct mechanism involving the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[3][10][12] This is followed by reductive elimination to yield the 1,5-disubstituted triazole product.[10][12] A key advantage of the RuAAC is its ability to tolerate internal alkynes, leading to fully substituted 1,2,3-triazoles.[10][11]
Commonly used catalysts for the RuAAC reaction include [CpRuCl(PPh₃)₂] and [CpRuCl(cod)].[10][12] The reaction is typically carried out in non-polar solvents such as benzene or toluene at elevated temperatures.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition has rightfully earned its place as a premier "click" reaction. Its high efficiency, regioselectivity, and broad functional group tolerance have made the synthesis of 1,4-disubstituted 1,2,3-triazoles a routine and reliable process. By understanding the underlying dinuclear copper-mediated mechanism and adhering to a well-defined experimental protocol, researchers can confidently and effectively incorporate this powerful transformation into their synthetic strategies. The availability of complementary methods like the RuAAC further expands the synthetic toolbox, allowing for the selective preparation of a diverse range of triazole isomers. The continued application and evolution of these cycloaddition reactions will undoubtedly fuel further innovation across the chemical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1-benzyl-1H-1,2,3-triazole-4-carboxylic Acid in Modern Antifungal Drug Discovery
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents.[1][2][3] The triazole class of antifungals remains a cornerstone of clinical therapy, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid as a foundational scaffold in the discovery of next-generation antifungal therapeutics. We present detailed protocols for its synthesis and characterization, robust methodologies for in vitro antifungal and cytotoxicity screening, and advanced techniques for elucidating its mechanism of action. The overarching goal is to equip research teams with the validated, actionable knowledge required to advance triazole-based compounds from initial synthesis to lead optimization.
Introduction: The Rationale for Triazole Scaffolds
Triazole-containing compounds, such as fluconazole and voriconazole, have demonstrated profound clinical success.[3] Their efficacy stems from a highly specific mechanism: the nitrogen atom at position 4 of the triazole ring coordinates with the heme iron atom in the active site of the fungal CYP51 enzyme, effectively blocking the synthesis of ergosterol.[3][6] This disruption leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately resulting in fungistatic or fungicidal activity.[6][7]
The this compound scaffold is a compelling starting point for new drug discovery efforts. The benzyl group offers a versatile site for chemical modification to enhance binding affinity and modulate pharmacokinetic properties, while the carboxylic acid moiety provides a handle for creating prodrugs or derivatives like esters and amides to improve solubility and cell permeability.[8][9][10] Studies on related structures have already demonstrated that this scaffold can yield potent antifungal activity, validating its potential as a promising lead for further development.[9][11]
Synthesis and Characterization of the Lead Compound
A robust and reproducible synthesis is the bedrock of any drug discovery program. The following protocol details the preparation of this compound via a classical 1,3-dipolar cycloaddition reaction.
Protocol: Synthesis of this compound
This procedure is adapted from established methodologies for Huisgen cycloadditions.[1][12]
Principle: This synthesis involves the reaction between benzyl azide and propiolic acid. The azide and alkyne functional groups undergo a [3+2] cycloaddition to form the stable 1,2,3-triazole ring. Heating the reaction promotes the cycloaddition.
Materials:
-
Benzyl azide (C₇H₇N₃)
-
Propiolic acid (C₃H₂O₂)
-
Acetone (anhydrous)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve benzyl azide (e.g., 269 mmoles) in anhydrous acetone (e.g., 84 mL).
-
Reagent Addition: While stirring, add propiolic acid (e.g., 276 mmoles) dropwise to the solution. Causality Note: Dropwise addition helps to control any potential exotherm, although the reaction is generally not highly exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature with continuous stirring overnight (12-16 hours). Causality Note: The elevated temperature provides the necessary activation energy for the cycloaddition to proceed at a practical rate.
-
Product Isolation: After the reaction is complete (monitored by TLC if desired), cool the mixture to room temperature and then place it in an ice bath (0°C) for 1-2 hours.
-
Crystallization: The product, 1(2 or 3)-benzyl-1H-1,2,3-triazole-4-carboxylic acid, should precipitate as a white crystalline solid.[12]
-
Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for higher purity if needed.
Caption: Workflow for the synthesis of the target compound.
Protocol: Physicochemical Characterization
Validation of the compound's identity and purity is a non-negotiable step.
Required Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of protons and carbons. The presence of characteristic peaks for the triazole ring, benzyl group, and carboxylic acid proton is essential.[3][12]
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound. Electrospray ionization (ESI-MS) is commonly used and should show a prominent peak corresponding to [M+H]⁺ or [M-H]⁻.[3]
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect to see characteristic stretches for the O-H of the carboxylic acid, C=O, and aromatic C-H bonds.[12]
-
Melting Point Analysis: To assess purity. A sharp, defined melting point range is indicative of a pure compound.
In Vitro Antifungal Screening
The primary goal of this phase is to determine the compound's intrinsic antifungal potency and spectrum of activity.
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the CLSI M27-A guidelines for yeasts, a gold standard for antifungal susceptibility testing.[13][14][15][16]
Principle: A serial two-fold dilution of the test compound is challenged with a standardized fungal inoculum in a 96-well microtiter plate. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents visible fungal growth after a specified incubation period.[2]
Materials:
-
Fungal Strains: Candida albicans (e.g., ATCC 90028), Candida glabrata, Candida krusei, Cryptococcus neoformans, Aspergillus fumigatus.
-
Media: RPMI-1640 with L-glutamine, buffered with MOPS to pH 7.0.
-
Equipment: 96-well flat-bottom microtiter plates, spectrophotometer or plate reader, incubator (35°C).
-
Controls: Fluconazole or Itraconazole (positive control), DMSO (vehicle control).
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Create a working solution in RPMI-1640.
-
Serial Dilution: Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate. Add 200 µL of the compound working solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10. Wells 11 (drug-free) and 12 (media only) will serve as growth and sterility controls, respectively.
-
Inoculum Preparation: Grow fungal cultures on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1-11. The final volume in each well is 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or longer for slower-growing molds like Aspergillus.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound where there is a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control well. This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).
Protocol: Minimum Fungicidal Concentration (MFC) Determination
Principle: This assay distinguishes between fungistatic and fungicidal activity by determining the lowest concentration of the compound that kills ≥99.9% of the initial fungal inoculum.[17]
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spot the aliquot onto a drug-free Sabouraud Dextrose Agar (SDA) plate.
-
Incubate the agar plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no colony formation (or ≤3 colonies, representing a 99.9% kill) on the subculture plate.[17]
Caption: Integrated workflow for MIC and MFC determination.
Data Presentation
Summarize results in a clear, comparative table.
| Fungal Strain | Compound MIC (µg/mL) | Compound MFC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans ATCC 90028 | |||
| C. krusei ATCC 6258 | |||
| C. neoformans H99 | |||
| A. fumigatus Af293 |
Host Cell Cytotoxicity Assessment
A promising antifungal must be selectively toxic to fungal cells while sparing host cells.[18] Early assessment of cytotoxicity is critical to avoid advancing compounds with a poor therapeutic window.[19]
Protocol: MTT Assay for General Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[18]
Materials:
-
Mammalian Cell Lines: HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) are standard choices.
-
Media: Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Reagents: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Causality Note: During this time, only viable cells with active mitochondria will reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration (log scale) and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
Selectivity Index (SI): A key metric for prioritizing compounds is the SI, calculated as: SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells) A higher SI value (>10 is often a good starting point) indicates greater selectivity for the fungal target.
Mechanism of Action (MoA) Elucidation
Confirming that the compound acts via the intended pathway is crucial for rational drug design. For a triazole, the primary hypothesis is the inhibition of ergosterol biosynthesis.
Protocol: Ergosterol Biosynthesis Inhibition Assay
Principle: This assay quantifies the total ergosterol content in fungal cells. A dose-dependent reduction in ergosterol following treatment with the test compound provides strong evidence for inhibition of the ergosterol biosynthesis pathway.[20][21][22]
Materials:
-
C. albicans or S. cerevisiae culture.
-
Saponification solution: 25% alcoholic potassium hydroxide (KOH).
-
n-heptane.
-
UV-Vis Spectrophotometer with quartz cuvettes.
Procedure:
-
Fungal Culture: Grow the yeast culture to mid-log phase. Split the culture and treat one part with the test compound (at 1x and 2x MIC) and the other with the vehicle (DMSO) for 4-6 hours.
-
Cell Harvest: Harvest a standardized wet weight of cells from each culture by centrifugation.
-
Saponification: Add 3 mL of 25% alcoholic KOH to each cell pellet and vortex vigorously. Incubate in an 80°C water bath for 1 hour to hydrolyze lipids. Causality Note: This step breaks down fatty acid esters, liberating the non-saponifiable sterols.
-
Sterol Extraction: After cooling, add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the sterols into the n-heptane layer.
-
Analysis: Carefully transfer the upper n-heptane layer to a quartz cuvette. Scan the absorbance from 240 nm to 300 nm. Ergosterol and the precursor 24(28)-dehydroergosterol show a characteristic four-peaked curve.
-
Quantification: Calculate the ergosterol content based on the absorbance values at the characteristic peaks (approx. 281.5 nm and 290 nm) and the wet weight of the initial cell pellet. Compare the ergosterol content of treated cells to the untreated control. A significant reduction confirms MoA.[20]
Caption: Target of triazole antifungals in the fungal ergosterol pathway.
Structure-Activity Relationship (SAR) Exploration
With a validated lead compound, the next phase involves synthesizing analogs to improve potency, selectivity, and drug-like properties.
Rationale: Systematic structural modifications can probe the chemical space around the lead scaffold to identify key pharmacophoric features that enhance binding to the CYP51 active site.[4][23]
Proposed Modifications:
| Molecular Region | Modification Strategy | Rationale & Justification |
| Benzyl Ring | Introduce electron-withdrawing groups (e.g., -F, -Cl, -CF₃, -NO₂) at the 2-, 3-, or 4-positions. | Halogen substitutions, particularly fluorine, are common in potent azole antifungals (e.g., fluconazole, voriconazole). These groups can alter electronic properties and form favorable interactions within the enzyme's active site.[3][4] |
| Carboxylic Acid | Convert to methyl/ethyl esters or primary/secondary amides.[8][9] | This modification eliminates the negative charge, which can improve cell membrane permeability. Amides can also introduce new hydrogen bond donors/acceptors, potentially forming additional interactions with the target enzyme.[10] |
| Methylene Bridge | Introduce alkyl substituents (e.g., methyl) or explore bioisosteric replacements. | Can alter the conformation and orientation of the benzyl ring relative to the triazole core, potentially leading to a more optimal fit in the binding pocket. |
Conclusion and Future Directions
The this compound scaffold represents a validated and promising starting point for the discovery of novel antifungal agents. The protocols outlined in this guide provide a comprehensive, step-by-step framework for synthesizing the lead compound, evaluating its biological activity, and beginning the critical process of lead optimization. By systematically applying these methodologies, research teams can efficiently identify derivatives with superior potency, enhanced selectivity, and favorable safety profiles.
Future work should focus on executing the proposed SAR studies, followed by in vivo efficacy testing of the most promising candidates in murine models of systemic candidiasis or aspergillosis. Concurrently, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling will be essential to ensure that potent compounds also possess the necessary pharmacokinetic properties to become successful clinical candidates.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 9. scielo.org.mx [scielo.org.mx]
- 10. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 11. chemistryjournal.net [chemistryjournal.net]
- 12. prepchem.com [prepchem.com]
- 13. [PDF] In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. | Semantic Scholar [semanticscholar.org]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 18. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
developing antimicrotubule agents from 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
An In-Depth Guide to the Development of Antimicrotubule Agents from 1-Benzyl-1H-1,2,3-triazole-4-carboxylic Acid
Introduction: Targeting the Dynamic Cytoskeleton in Cancer Therapy
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that form a crucial part of the cellular cytoskeleton.[1][2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to several cellular processes, most notably the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.[3][4] The critical role of microtubule dynamics in mitosis makes them a premier, clinically validated target for cancer chemotherapy.[5][6] Small molecules that interfere with this dynamic equilibrium can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in rapidly proliferating cancer cells.[2][7][8]
The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry due to its metabolic stability, capacity for hydrogen bonding, and synthetic accessibility via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10][11] This has led to the development of numerous 1,2,3-triazole-containing compounds with a wide array of biological activities, including potent anticancer properties.[9][12][13][14] Specifically, the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide scaffold has been identified as a promising and readily accessible template for novel inhibitors of tubulin polymerization.[2]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It details an integrated workflow for the rational design, synthesis, and biological evaluation of novel antimicrotubule agents derived from this compound, from initial chemical synthesis to in-depth cellular characterization.
Part I: Synthesis of a Focused Compound Library
Rationale for Library Synthesis
The foundational step in developing a novel therapeutic is the creation of a focused library of chemical analogs. This process, central to establishing a Structure-Activity Relationship (SAR), allows for the systematic evaluation of how different chemical modifications to a core scaffold impact biological activity. For the this compound scaffold, key points for modification include the substituents on the N-1 benzyl ring and the aryl group of the C-4 carboxamide.[2] The following protocols outline a convergent synthesis strategy that is both efficient and amenable to creating a diverse set of derivatives.
Figure 1: General workflow for the synthesis of the target compound library.
Protocol 1: Synthesis of this compound
This protocol describes the foundational [3+2] cycloaddition reaction to form the core triazole carboxylic acid structure.[15]
Materials:
-
Benzyl azide
-
Propiolic acid
-
Acetone
-
Standard reflux apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a condenser, dissolve benzyl azide (1.0 eq) in acetone.
-
Add propiolic acid (1.05 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath (0 °C).
-
The product, 1(2 or 3)-benzyl-1H-1,2,3-triazole-4-carboxylic acid, will precipitate as a white crystalline solid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.
-
Confirm the structure using standard analytical techniques such as NMR and IR spectroscopy.[15]
Protocol 2: Parallel Synthesis of N-Aryl Carboxamide Derivatives
This protocol details the conversion of the core carboxylic acid into a library of amides, which is a key step in exploring the SAR.[16][17]
Materials:
-
This compound (from Protocol 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A diverse set of primary or secondary amines (Aryl/Alkyl-NH₂)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Anhydrous reaction vessels (e.g., oven-dried flasks or vials)
Procedure:
-
Acid Chloride Formation: In an anhydrous flask under an inert atmosphere (e.g., nitrogen or argon), suspend the triazole carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours until the suspension becomes a clear solution.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride. Use this intermediate immediately in the next step.
-
Amide Coupling: In a separate anhydrous flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add a solution of the crude acid chloride in anhydrous DCM dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-substituted 1-benzyl-1H-1,2,3-triazole-4-carboxamide.
-
Characterize each library member by NMR and high-resolution mass spectrometry (HRMS).[17][18]
Part II: In Vitro Screening for Direct Antimicrotubule Activity
Rationale for In Vitro Screening
Once the compound library is synthesized and purified, the next critical phase is to determine which analogs directly interact with the molecular target, tubulin. Cell-free in vitro assays provide a clean, direct measure of a compound's ability to inhibit tubulin polymerization, free from the complexities of cellular uptake, metabolism, or efflux.[19] This step is crucial for identifying the most potent compounds for further investigation.
Figure 2: In vitro screening cascade for identifying lead compounds.
Protocol 3: In Vitro Tubulin Polymerization Assay
This is the primary biochemical assay to quantify the inhibitory effect of the synthesized compounds on microtubule formation.
Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be monitored as an increase in optical density (absorbance) at 340 nm.[1][20] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase. A fluorescence-based method, where a fluorescent reporter binds to polymerized tubulin, can also be used for higher sensitivity.[5][21]
Materials:
-
Lyophilized, high-purity (>99%) bovine or porcine tubulin[21][22]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol (for polymerization enhancement)
-
Test compounds dissolved in DMSO (10 mM stock)
-
Positive Control: Colchicine or Nocodazole
-
Negative Control: DMSO vehicle
-
Stabilizer Control: Paclitaxel
-
UV-transparent 96-well plate
-
Temperature-controlled spectrophotometer (plate reader) capable of reading at 340 nm
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice and use within 30 minutes.[5][20]
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).
-
Assay Setup: Pre-warm the plate reader to 37 °C.
-
In the wells of a 96-well plate on ice, add the diluted test compounds, controls, or vehicle control.
-
Prepare a tubulin master mix on ice containing the reconstituted tubulin, glycerol (to a final concentration of 10%), and any other additives as per the manufacturer's protocol.[21]
-
To initiate polymerization, add GTP to the tubulin master mix to a final concentration of 1 mM. Immediately add this final tubulin/GTP mix to the wells containing the compounds. The final tubulin concentration should be around 3 mg/mL.[20]
-
Data Acquisition: Immediately place the plate into the pre-warmed 37 °C plate reader. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[5][20]
-
Data Analysis: Plot absorbance versus time for each concentration. Calculate the maximum velocity (Vmax) of polymerization. Plot the percentage of inhibition (relative to the DMSO control) against the compound concentration and fit the data using a dose-response curve to determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).[20]
Protocol 4: Fluorescence-Based Colchicine Competitive Binding Assay
This assay is performed on the most active compounds from the primary screen to determine if they bind to the well-characterized colchicine-binding site on β-tubulin.
Principle: The natural fluorescence of colchicine is significantly enhanced upon binding to tubulin. A compound that competes for the same binding site will displace the bound colchicine, leading to a measurable decrease in fluorescence intensity.[20][23]
Materials:
-
Purified tubulin
-
Colchicine
-
Test compounds (active hits from Protocol 3)
-
Binding Buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4)[20]
-
Fluorometer with excitation ~350 nm and emission ~430 nm[20]
-
Black 96-well plates
Procedure:
-
Prepare a solution of tubulin (e.g., 2 µM) and colchicine (e.g., 10 µM) in the binding buffer.[20]
-
Add increasing concentrations of the test compound or controls (unlabeled competitor like podophyllotoxin, or a non-competitor like paclitaxel) to the tubulin-colchicine mixture in the wells of a black 96-well plate.
-
Incubate the plate at 37 °C for 30-60 minutes to allow the binding to reach equilibrium.[20][23]
-
Measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths.
-
Data Analysis: The decrease in fluorescence intensity is proportional to the displacement of colchicine by the test compound. Plot the percentage of fluorescence reduction against the test compound concentration to determine its relative binding affinity.[23]
Quantitative Data Summary
The results from these in vitro assays should be tabulated to allow for clear comparison between the synthesized analogs.
| Compound ID | R¹ Substituent | R² Substituent | Tubulin Polymerization IC₅₀ (µM) | Colchicine Site Binding |
| Control | - | - | ||
| Colchicine | - | - | ~1.0 | Binds |
| Paclitaxel | - | - | No Inhibition (Stabilizer) | Does not bind |
| Test Cmpd 1 | H | 4-OCH₃-Ph | 5.2 | Binds |
| Test Cmpd 2 | 3-phenoxy | 4-OCH₃-Ph | 0.8 | Binds |
| Test Cmpd 3 | H | 4-Cl-Ph | 12.5 | Weak Binding |
Table 1: Example data table for summarizing in vitro screening results. Data is illustrative.
Part III: Cell-Based Characterization of Lead Compounds
Rationale for Cellular Assays
A compound that is potent in vitro must also be effective in a complex cellular environment. Cell-based assays are essential to confirm that lead compounds can penetrate the cell membrane, reach their intracellular target, and exert the desired biological effect. These assays bridge the gap between direct target inhibition and whole-organism efficacy, providing crucial information on cytotoxicity, mechanism of action, and therapeutic potential.[19][24]
References
- 1. benchchem.com [benchchem.com]
- 2. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 13. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
- 16. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 17. scielo.org.mx [scielo.org.mx]
- 18. mdpi.com [mdpi.com]
- 19. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
Application Notes and Protocols for 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid as a Corrosion Inhibitor
Introduction: A Novel Triazole Derivative for Metallic Asset Protection
Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The development of effective corrosion inhibitors is paramount for extending the lifespan and ensuring the integrity of metallic infrastructure. Among the various classes of organic corrosion inhibitors, nitrogen-containing heterocyclic compounds, particularly triazole derivatives, have garnered substantial attention due to their exceptional performance. This document provides detailed application notes and protocols for the use of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid as a potent corrosion inhibitor.
This compound distinguishes itself through a unique molecular architecture, featuring a stable triazole ring, a benzyl group, and a carboxylic acid moiety. This combination of functional groups is anticipated to provide superior corrosion inhibition through a robust adsorption mechanism on metal surfaces. The triazole ring, with its nitrogen heteroatoms, and the delocalized π-electrons of the benzyl group act as primary adsorption centers, while the carboxylic acid group can enhance solubility and potentially participate in surface coordination. These application notes will serve as a comprehensive guide for researchers and industry professionals in evaluating and implementing this promising corrosion inhibitor.
Mechanism of Corrosion Inhibition: The Science of Surface Protection
The efficacy of this compound as a corrosion inhibitor is rooted in its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process is multifaceted and can involve both physical (physisorption) and chemical (chemisorption) interactions.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic attraction.
-
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atoms of the triazole ring and the π-electrons of the benzyl group can be donated to the vacant d-orbitals of the metal atoms.
The synergistic effect of these adsorption mechanisms leads to the formation of a dense and stable protective film on the metal surface. This film acts as a physical barrier, blocking the active sites for corrosion and impeding the diffusion of corrosive species (such as H⁺ and Cl⁻ ions) to the metal surface. Studies on analogous compounds suggest that 1-benzyl-1H-1,2,3-triazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process[1].
Caption: Mechanism of corrosion inhibition by this compound.
Synthesis Protocol
A common and efficient method for the synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids involves the cycloaddition reaction between an organic azide and an alkyne. For the synthesis of this compound, benzyl azide and propiolic acid are the key reactants. A general laboratory-scale synthesis protocol is provided below.
Materials:
-
Benzyl azide
-
Propiolic acid
-
Acetone (or another suitable solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl azide in acetone.
-
Slowly add propiolic acid to the solution while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) to ensure the completion of the reaction.
-
After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 1(2 or 3)-benzyl-1H-1,2,3-triazole-4-carboxylic acid as a white crystalline solid[2].
-
The structure of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy[2].
Experimental Protocols for Corrosion Inhibition Evaluation
To rigorously assess the performance of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is recommended.
Weight Loss Method
The weight loss method is a straightforward and reliable technique for determining the corrosion rate and the inhibition efficiency.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)
-
This compound (inhibitor)
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or incubator for temperature control
-
Polishing paper (various grits)
-
Acetone and distilled water for cleaning
-
Glass beakers or flasks
Protocol:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, and dry in a desiccator.
-
Initial Weighing: Accurately weigh each prepared coupon using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the coupons in beakers containing the corrosive solution with and without different concentrations of the inhibitor. Ensure the coupons are fully submerged.
-
Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 24, 48, 72 hours).
-
Final Weighing: After the exposure period, carefully remove the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution as per ASTM G1 standard), rinse with distilled water and acetone, dry, and reweigh to get the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10^4 for mm/year), ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism. A standard three-electrode cell setup is used, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
a) Potentiodynamic Polarization (PDP)
PDP studies help in understanding the effect of the inhibitor on both anodic and cathodic reactions.
Protocol:
-
Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Stabilization: Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
-
b) Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the protective film.
Protocol:
-
Setup and Stabilization: Use the same three-electrode setup and allow the OCP to stabilize as in the PDP measurements.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
-
Caption: Workflow for evaluating the corrosion inhibition performance.
Expected Results and Data Interpretation
Based on studies of structurally similar triazole derivatives[1][3], the following outcomes can be anticipated when evaluating this compound:
| Parameter | Expected Trend with Increasing Inhibitor Concentration | Interpretation |
| Weight Loss | Decrease | Reduced metal dissolution due to inhibitor adsorption. |
| Corrosion Rate | Decrease | Effective inhibition of the corrosion process. |
| Inhibition Efficiency | Increase (up to an optimal concentration) | Greater surface coverage by the inhibitor molecules. |
| Corrosion Potential (E_corr) | Slight shift (anodic or cathodic) | Indicates a mixed-type inhibition mechanism. |
| Corrosion Current (i_corr) | Decrease | Suppression of both anodic and cathodic reactions. |
| Charge Transfer Resistance (R_ct) | Increase | Formation of a protective film that impedes charge transfer. |
| Double Layer Capacitance (C_dl) | Decrease | Adsorption of inhibitor molecules displacing water molecules at the metal/solution interface. |
Adsorption Isotherm: The experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich) to understand the adsorption mechanism. The Langmuir isotherm is often a good fit for triazole inhibitors, suggesting monolayer adsorption on the metal surface[1].
Surface Analysis
To visualize the protective film and understand its composition, surface analysis techniques are invaluable.
-
Scanning Electron Microscopy (SEM): SEM images can provide a clear visual comparison of the metal surface morphology before and after immersion in the corrosive medium, with and without the inhibitor. In the presence of an effective inhibitor, the surface should show significantly less damage from corrosion.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the elemental composition of the protective film on the metal surface. The detection of nitrogen (from the triazole ring) would provide direct evidence of the inhibitor's adsorption.
Conclusion
This compound holds significant promise as a corrosion inhibitor due to its favorable molecular structure. The protocols outlined in this document provide a robust framework for its synthesis and comprehensive evaluation. By combining gravimetric, electrochemical, and surface analysis techniques, researchers can gain a thorough understanding of its inhibition efficiency and mechanism of action, paving the way for its potential application in various industrial settings.
References
MTT assay protocol for evaluating cytotoxicity of triazole derivatives
Topic: MTT Assay Protocol for Evaluating the Cytotoxicity of Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Robust Cytotoxicity Profiling of Triazole Derivatives Using the MTT Assay
This guide provides a comprehensive framework for employing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic potential of novel triazole derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and impart a deeper understanding of the assay's principles, nuances, and potential pitfalls. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data for your drug development pipeline.
The Scientific Principle: More Than Just a Color Change
The MTT assay is a colorimetric method fundamental to in vitro toxicology and drug screening.[1][2] Its utility lies in its ability to provide a quantitative measure of cellular metabolic activity, which, in most healthy cell populations, correlates directly with the number of viable cells.[3][4]
The core of the assay is the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[5][6] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, most notably succinate dehydrogenase, located in the mitochondria of living cells.[4][5][7] Therefore, the intensity of the purple color is a direct indicator of mitochondrial integrity and metabolic rate.[3][5] When cells are damaged by a cytotoxic agent, such as a potentially effective triazole derivative, their metabolic activity decreases, leading to a reduced production of formazan and a corresponding decrease in signal.[1][6]
It is crucial to understand that the MTT assay measures metabolic activity , not cell number directly. While these two are often proportional, certain treatments can uncouple them. This is a critical consideration that informs our experimental design and data interpretation.
Experimental Design: Building a Self-Validating Protocol
A robust protocol anticipates and controls for variables. When assessing triazole derivatives, we must account for both biological variance and potential chemical interference.
Preliminary Steps: The Foundation of Good Data
-
Cell Line Selection: Choose a cell line relevant to the therapeutic target of your triazole compounds (e.g., a specific cancer cell line for anti-cancer triazoles).[8][9] Ensure cells are healthy, in the logarithmic growth phase, and at a low passage number to maintain consistency.[10]
-
Cell Seeding Density Optimization: This is a critical pre-experimental step. The assay's response must be linear with respect to the cell number.
-
Plate a serial dilution of your cells (e.g., from 1,000 to 100,000 cells/well) in a 96-well plate.[11]
-
Incubate for 24 hours to allow for adherence and recovery.
-
Perform the MTT assay as described below.
-
Plot absorbance vs. cell number. The optimal seeding density for your main experiment will be a point in the middle of the linear portion of this curve, typically yielding an absorbance between 0.75 and 1.25 for the untreated control.[11] This ensures that both cytotoxic (decrease in signal) and cytostatic (no change) effects can be accurately measured.
-
Special Consideration for Triazole Derivatives: Controlling for Chemical Interference
While many studies successfully use the MTT assay for triazole cytotoxicity, it is best practice to assume a new compound could interfere.[11][12] Some chemical compounds, particularly those with strong reducing properties, can directly convert MTT to formazan in a cell-free environment, leading to a false-positive signal (i.e., underestimation of cytotoxicity).[13]
Mandatory Control: For each triazole derivative, you must include a "Compound Blank" control. This consists of the highest concentration of the triazole derivative in culture medium without cells. This will be subjected to the same MTT and solubilization steps. A significant absorbance reading in this well indicates direct chemical reduction of MTT by your compound, which may necessitate using an alternative cytotoxicity assay (e.g., SRB assay).[5]
Detailed Step-by-Step Protocol
This protocol is optimized for adherent cells in a 96-well plate format.
Materials and Reagents
-
Selected mammalian cell line
-
Complete culture medium (consider using a medium without phenol red to reduce background)[7][10]
-
Triazole derivatives, dissolved in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should be non-toxic, typically ≤0.5%.[10]
-
MTT solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light at -20°C.[1]
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[13]
-
96-well flat-bottom sterile tissue culture plates.
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at the pre-determined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Compound Treatment: Prepare serial dilutions of your triazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Be sure to include the following controls (in triplicate):
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of the solvent (e.g., DMSO) used.
-
Medium Blank: Medium only, no cells. This will be used for background subtraction.
-
Compound Blank: Medium with the highest concentration of each triazole derivative, no cells.
-
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical variable that can influence the IC50 value.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[11][13] During this time, purple formazan crystals should become visible within the viable cells when viewed under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Crucially, do not disturb the formazan crystals or the cell layer. Add 100 µL of DMSO to each well.
-
Dissolution and Reading: Place the plate on an orbital shaker for 5-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[2] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.[7]
Data Analysis and Interpretation
The goal is to generate a dose-response curve and calculate the IC50 (Inhibitory Concentration 50%), which is the concentration of a compound that inhibits cell viability by 50%.
-
Background Subtraction: Subtract the average absorbance of the "Medium Blank" wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
-
Plot the Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the triazole derivative concentration (X-axis).
-
Determine the IC50 Value: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism or Excel with an appropriate add-in) to calculate the IC50 value.
Sample Data Presentation
| Triazole Derivative Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 1.152 | 0.085 | 100.0% |
| 0.1 | 1.135 | 0.091 | 98.5% |
| 1 | 0.987 | 0.076 | 85.7% |
| 10 | 0.561 | 0.055 | 48.7% |
| 50 | 0.215 | 0.031 | 18.7% |
| 100 | 0.103 | 0.024 | 8.9% |
From this data, the IC50 value would be calculated as approximately 10 µM.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Use a multichannel pipette; Ensure cell suspension is homogenous; Avoid using the outer wells of the plate or fill them with sterile PBS.[5] |
| Absorbance readings are too low | Cell number is too low; Insufficient incubation time with MTT; Incomplete formazan solubilization. | Increase initial cell seeding density; Optimize MTT incubation time (can be longer for slow-growing cells); Ensure complete dissolution of crystals by mixing thoroughly.[10] |
| High background in "Medium Blank" | Contamination (bacterial or yeast); Phenol red or other components in the medium are reducing MTT. | Use sterile technique; Use fresh, high-quality reagents; Switch to a phenol red-free medium for the assay incubation steps.[5][10] |
| Absorbance in treated wells is higher than control | Compound is stimulating cell proliferation; Compound is directly reducing MTT. | This is a valid biological result (hormesis); Check the "Compound Blank" control. If the compound blank is high, the assay is not suitable for this compound. |
Conclusion: Ensuring Scientific Integrity
The MTT assay is a powerful and efficient tool for the initial screening of triazole derivatives for cytotoxic activity.[9][12] However, its apparent simplicity belies a complexity that demands careful experimental design and interpretation. By implementing rigorous controls, such as cell density optimization and compound-specific blanks, researchers can ensure the trustworthiness of their data. This protocol, grounded in both established standards and field-proven insights, provides a robust framework for generating high-quality, reliable cytotoxicity profiles essential for advancing drug discovery programs.
References
- 1. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journaljpri.com [journaljpri.com]
- 13. mdpi.com [mdpi.com]
Application Note & Protocols: Strategic Derivatization of 1-Benzyl-1H-1,2,3-triazole-4-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Introduction: The 1,2,3-Triazole Scaffold in Modern Drug Discovery
The 1,2,3-triazole moiety has emerged as a cornerstone in medicinal chemistry, largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[1][2] This five-membered heterocycle is not merely a passive linker; it is a highly stable and versatile pharmacophore that can actively participate in crucial molecular interactions with biological targets. Its unique electronic properties, including a large dipole moment and the ability of its nitrogen atoms to act as hydrogen bond acceptors, allow it to serve as an effective bioisostere for various functional groups, most notably the amide bond.[3][4][5] Replacing a metabolically labile amide with a robust triazole ring can maintain the necessary geometry for target binding while significantly improving the pharmacokinetic profile of a drug candidate.[5]
The 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid scaffold is an exceptionally valuable starting point for building focused compound libraries for Structure-Activity Relationship (SAR) studies. It presents three primary, chemically distinct vectors for diversification:
-
Vector 1 (C4-Position): The carboxylic acid provides a reliable handle for generating diverse amide and ester libraries, allowing for the exploration of interactions within the target's binding pocket.
-
Vector 2 (N1-Position): The benzyl group can be readily modified by utilizing substituted benzyl azides in the initial synthesis, enabling the systematic probing of steric and electronic effects.
-
Vector 3 (C5-Position): While unsubstituted in the parent scaffold, this position can be functionalized by starting with a disubstituted alkyne, offering a third dimension for structural optimization.
This document provides a comprehensive guide for the synthesis and derivatization of this scaffold, detailing robust protocols and the scientific rationale behind key experimental choices to empower researchers in their drug discovery efforts.
Synthesis of the Core Scaffold: this compound
The foundation of any SAR campaign is the reliable and scalable synthesis of the core molecular scaffold. The Huisgen 1,3-dipolar cycloaddition between benzyl azide and propiolic acid provides a direct and efficient route to the target compound.[6]
Rationale for Synthetic Route
The chosen method is a thermal, uncatalyzed cycloaddition. While CuAAC is highly efficient for generating 1,4-disubstituted triazoles, the direct reaction with propiolic acid under reflux is a straightforward, high-yielding procedure that avoids potential copper contamination—a critical consideration for compounds intended for biological screening.[1][7] Benzyl azide is generated in situ from benzyl bromide and sodium azide or prepared beforehand; for safety, preparing it and using it immediately is a common practice.
Detailed Synthesis Protocol
Reaction: Benzyl Azide + Propiolic Acid → this compound
Materials:
-
Benzyl azide (C₇H₇N₃)
-
Propiolic acid (C₃H₂O₂)
-
Acetone (Reagent Grade)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzyl azide (1.0 eq) in acetone (approx. 2.5 mL per gram of azide).
-
Reagent Addition: To the stirring solution, add propiolic acid (1.05 eq) dropwise at room temperature. The addition may be mildly exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath (0 °C) for 1-2 hours.
-
Crystallization: The product, 1(2 or 3)-benzyl-1H-1,2,3-triazole-4-carboxylic acid, will precipitate as a white crystalline solid.[6]
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum. The product is often of high purity, but can be recrystallized from an ethanol/water mixture if necessary.[8]
Derivatization Strategies and Protocols for SAR Studies
The following section outlines the primary derivatization strategies, providing detailed protocols and the underlying chemical logic.
Vector 1: Amide Library Synthesis via Carboxylic Acid Coupling
Amide bond formation is one of the most frequently used reactions in drug discovery.[9] Converting the carboxylic acid to a diverse panel of amides allows for the exploration of hydrogen bonding, lipophilicity, and steric bulk. Standard peptide coupling reagents are highly effective for this transformation.
This method is a classic, cost-effective, and reliable protocol for forming amide bonds.[10] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, which is then trapped by 1-Hydroxybenzotriazole (HOBt) to form a highly reactive OBt active ester, minimizing side reactions and racemization.
Materials:
-
This compound
-
Desired primary or secondary amine (R-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Protocol:
-
Acid Activation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the triazole carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture. Stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[11][12]
Vector 1: Ester Library Synthesis
Esterification provides a complementary set of derivatives to the amides. Esters are typically more lipophilic and act as hydrogen bond acceptors, altering the compound's ADME properties and potential interactions with the target.
This method proceeds via an acyl chloride intermediate and is highly effective for synthesizing methyl or ethyl esters where the corresponding alcohol can be used as the solvent.[13]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol or Ethanol
Protocol:
-
Reaction Setup: Suspend the triazole carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes) in a round-bottom flask equipped with a stir bar and reflux condenser.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise. Caution: This reaction is exothermic and releases noxious HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and remove the excess alcohol and SOCl₂ under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Analysis
Systematic derivatization allows for the construction of a clear SAR table. By changing one functional group at a time (R¹, R²), researchers can correlate specific structural modifications with changes in biological activity (e.g., IC₅₀).[14][15]
Hypothetical SAR Table for a Kinase Target
The table below serves as a template for organizing SAR data. It illustrates how modifications at the C4-amide (R¹) and N1-benzyl (R²) positions might influence inhibitory activity against a hypothetical protein kinase.
| Compound ID | R¹ (C4-Amide Substituent) | R² (N1-Benzyl Substituent) | IC₅₀ (nM) | Comment |
| SCAFF-01 | -OH (Carboxylic Acid) | -H | >10,000 | Starting material, inactive. |
| AM-01 | -NH-CH₃ | -H | 5,200 | Simple amide shows weak activity. |
| AM-02 | -NH-(4-fluorophenyl) | -H | 850 | Introduction of an aromatic ring improves potency. |
| AM-03 | -NH-(4-hydroxyphenyl) | -H | 250 | H-bond donor (phenol) significantly boosts activity, suggesting a key interaction. |
| AM-04 | -N(CH₃)₂ | -H | >10,000 | Tertiary amide removes H-bond donor, activity is lost. Confirms importance of N-H. |
| AM-05 | -NH-(4-hydroxyphenyl) | 4-F | 95 | Electron-withdrawing group on benzyl ring enhances potency. |
| AM-06 | -NH-(4-hydroxyphenyl) | 4-OCH₃ | 600 | Electron-donating group on benzyl ring is detrimental compared to 4-F. |
| ES-01 | -O-CH₂CH₃ (Ethyl Ester) | -H | 9,800 | Ester is a poor amide isostere in this series. |
SAR Insights from Table:
-
C4-Amide is Essential: Conversion of the carboxylic acid to an amide is critical for activity.
-
N-H Hydrogen Bond: A hydrogen bond donor on the amide nitrogen appears crucial (compare AM-03 and AM-04).
-
Aromatic Interaction: An aromatic substituent on the amide (R¹) is preferred over small alkyl groups.
-
H-Bond Acceptor Pocket: The significant potency gain with a terminal phenol (AM-03) suggests the R¹ group interacts with a region capable of hydrogen bonding.
-
N1-Benzyl Electronics: Electron-withdrawing substituents on the benzyl ring (R²) are favorable, possibly by modulating the electronics of the triazole core.
Conclusion
The this compound scaffold is a powerful and versatile platform for medicinal chemistry exploration. Its straightforward synthesis and amenability to diversification at multiple vectors make it ideal for rapid SAR studies. The protocols detailed in this application note provide a robust framework for synthesizing focused libraries of amides and esters. By systematically applying these derivatization strategies and carefully analyzing the resulting biological data, research teams can efficiently navigate chemical space to identify and optimize novel drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unimore.it [iris.unimore.it]
- 4. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. PCy3-assisted Ag(i)-catalyzed click reaction for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
- 11. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 12. scielo.org.mx [scielo.org.mx]
- 13. benchchem.com [benchchem.com]
- 14. [PDF] Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification | Semantic Scholar [semanticscholar.org]
- 15. scispace.com [scispace.com]
Application Note & Protocol: A Scalable Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carboxylic Acid
Abstract
This document provides a comprehensive, field-proven guide for the large-scale synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is centered around a robust [3+2] Huisgen cycloaddition. We present detailed, step-by-step protocols for the preparation of the key intermediate, benzyl azide, and its subsequent reaction with propiolic acid. Emphasis is placed on the causal relationships behind experimental choices, critical safety considerations for handling energetic azide compounds on a large scale, and robust methods for purification and characterization. This guide is designed to be a self-validating system, enabling researchers to confidently and safely produce the target compound with high yield and purity.
Strategic Overview: The Synthetic Pathway
The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the energetic but essential intermediate, benzyl azide, via a nucleophilic substitution. The second, and final, step is a thermal [3+2] Huisgen cycloaddition between benzyl azide and commercially available propiolic acid. This thermal approach is selected for large-scale applications to obviate the need for metal catalysts, which simplifies product purification by eliminating potential metal contamination—a critical consideration in pharmaceutical development.
Diagram 1: High-level workflow for the synthesis of the target compound.
Part I: Large-Scale Synthesis of Benzyl Azide
The preparation of benzyl azide from benzyl bromide is a classic Sₙ2 reaction where the azide anion serves as a potent nucleophile.[1] The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is critical as it effectively solvates the sodium cation while leaving the azide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction rate.[1][2]
Critical Safety Considerations for Azide Chemistry
Trustworthiness through Safety: Handling azides requires stringent safety protocols. Sodium azide is highly toxic, with a toxicity profile similar to that of cyanide.[3] Both inorganic and organic azides can be heat- and shock-sensitive, with the potential for explosive decomposition.[4][5]
-
Engineering Controls: All operations must be conducted in a certified chemical fume hood with the sash positioned as low as possible. A blast shield is mandatory for the reaction setup.[4][5]
-
Material Incompatibility: Never use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form dangerously explosive di- and tri-azidomethane.[3][6] Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[6] Heavy metals (e.g., copper, lead) can form extremely shock-sensitive metal azide salts; therefore, use of metal spatulas for transfer is strongly discouraged.[3][6]
-
Scale Limitation Awareness: The risk of an uncontrolled exothermic reaction increases with scale.[7] Ensure adequate cooling capacity and continuous monitoring. Never work alone when performing this procedure.[5]
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses, and a face shield are required. Use appropriate chemical-resistant gloves.[4]
Detailed Protocol for Benzyl Azide Synthesis (100g Scale)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Equiv. |
| Benzyl Bromide | 171.04 | 100.0 g (68.5 mL) | 0.585 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 41.7 g | 0.642 | 1.1 |
| DMSO (anhydrous) | 78.13 | 800 mL | - | - |
| Deionized Water | 18.02 | ~2 L | - | - |
| Diethyl Ether | 74.12 | ~1.5 L | - | - |
| Brine (sat. NaCl) | - | ~250 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | ~20 g | - | - |
Procedure:
-
Setup: Assemble a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Place the flask in a water bath for temperature control. Position a blast shield in front of the fume hood.
-
Reagent Addition: Add anhydrous DMSO (800 mL) to the flask. Begin stirring and carefully add the sodium azide (41.7 g, 1.1 eq). Stir the suspension for 15-20 minutes to ensure fine dispersion.
-
Reaction: Slowly add benzyl bromide (68.5 mL, 1.0 eq) to the suspension dropwise over 30-45 minutes. An initial mild exotherm may be observed; use the water bath to maintain the temperature between 20-25°C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight (12-16 hours).[2][8] The reaction progress can be monitored by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), observing the disappearance of the benzyl bromide spot.
-
Work-up & Quenching: After completion, slowly and carefully add deionized water (1.5 L) to the reaction mixture with vigorous stirring. Caution: This quenching process can be exothermic.[2] Ensure the addition is slow enough to keep the temperature below 40°C.
-
Extraction: Transfer the diluted mixture to a 4 L separatory funnel. Extract the aqueous phase with diethyl ether (3 x 500 mL).[1] The benzyl azide product is organic-soluble.
-
Washing: Combine the organic extracts. Wash sequentially with deionized water (2 x 250 mL) to remove residual DMSO, followed by brine (1 x 250 mL) to break any emulsions and initiate drying.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Crucial: Do not distill the neat benzyl azide to dryness, as concentrated organic azides can be explosive.[4][5] Remove the bulk of the ether at low temperature (<30°C) and use the product directly in the next step, assuming a quantitative yield for mass calculations. The product should be a clear, colorless oil.[2]
Part II: [3+2] Cycloaddition for Target Synthesis
The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful ring-forming reaction.[9] In this step, the benzyl azide (the 1,3-dipole) reacts with propiolic acid (the dipolarophile) to form the stable 1,2,3-triazole ring. While copper(I) catalysis (CuAAC) is famous for its speed and regioselectivity, the thermal variant is highly effective for these specific reactants and avoids metal contamination.[10][11] Refluxing in acetone provides sufficient thermal energy to overcome the activation barrier for the cycloaddition.
Diagram 2: The concerted mechanism of the thermal cycloaddition reaction.
Detailed Protocol for Cycloaddition (0.5 mol Scale)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Equiv. |
| Benzyl Azide (crude) | 133.15 | ~66.6 g (from Part I) | 0.50 | 1.0 |
| Propiolic Acid | 70.05 | 36.8 g | 0.525 | 1.05 |
| Acetone | 58.08 | 750 mL | - | - |
Procedure:
-
Setup: In a 2 L round-bottom flask, add a large magnetic stir bar and acetone (750 mL).
-
Reagent Addition: To the acetone, add the crude benzyl azide oil prepared in Part I. Follow this by the dropwise addition of propiolic acid (36.8 g, 1.05 eq).[10] Using a slight excess of the alkyne ensures complete consumption of the energetic azide intermediate.
-
Reaction: Equip the flask with a reflux condenser and begin heating the mixture to reflux (~56°C). Stir vigorously and maintain the reflux overnight (16-20 hours).[10]
-
Product Precipitation: After the reaction is complete (monitored by TLC or LC-MS), turn off the heating and allow the solution to cool slowly to room temperature. Then, cool the flask in an ice-water bath to 0°C for 1-2 hours.[10]
-
Isolation: The product, this compound, will precipitate as a white crystalline solid.[10] Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a generous amount of cold acetone (~200 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the white crystals under vacuum at 40-50°C to a constant weight. A typical yield is 60-70% based on the starting benzyl bromide.[10]
Characterization and Data Summary
The final product should be characterized to confirm its identity and purity.
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, COOH), 8.75 (s, 1H, triazole-H), 7.40-7.30 (m, 5H, Ar-H), 5.65 (s, 2H, CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 161.5, 142.0, 135.5, 129.0, 128.5, 128.0, 53.0.
-
Melting Point: ~175-178°C (decomposes).
| Step | Key Reagents | Scale (moles) | Conditions | Expected Yield |
| 1 | Benzyl Bromide, NaN₃ | 0.585 | DMSO, RT, 16h | ~95% (crude) |
| 2 | Benzyl Azide, Propiolic Acid | 0.50 | Acetone, Reflux, 18h | 62-70% (isolated) |
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support center for the purification of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. We will explore troubleshooting strategies and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a polar, aromatic carboxylic acid. Its purification is often complicated by its physical properties and the potential for impurities from its synthesis, which is commonly a Huisgen 1,3-dipolar cycloaddition between benzyl azide and propiolic acid. The primary challenges stem from:
-
High Polarity: The carboxylic acid and triazole moieties make the molecule highly polar, which can lead to issues with solubility and chromatographic separation.
-
Potential for Impurities: Unreacted starting materials, byproducts from side reactions, and regioisomers can co-purify with the desired product.
-
Crystallization Difficulties: Achieving good quality crystals can be challenging due to the molecule's polarity and the presence of impurities that can inhibit crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The most common impurities originate from the starting materials and potential side reactions. These include:
-
Unreacted Benzyl Azide: A greasy or oily impurity that can be difficult to remove.
-
Unreacted Propiolic Acid: A volatile and pungent liquid. Propiolic acid can also polymerize, leading to oligomeric impurities[1][2][3].
-
Regioisomers: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes form, especially in thermal, uncatalyzed reactions[4][5].
-
Solvent Residues: High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can be difficult to remove completely.
Q2: My purified product is a sticky solid or an oil instead of a crystalline powder. What could be the reason?
This is a common issue and can be attributed to several factors:
-
Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice, resulting in an amorphous or oily product. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.
-
Presence of Impurities: Even small amounts of impurities can act as "crystal poisons," hindering the formation of a well-ordered crystal structure. Re-purification may be necessary.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be less stable and appear less crystalline.
Q3: I am struggling to get my compound to crystallize. What are some general tips?
Crystallization can often be more of an art than a science. If you are facing difficulties, consider the following troubleshooting steps:
-
Induce Crystallization: If a supersaturated solution does not yield crystals, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites[6]. Adding a seed crystal of the pure compound is also a very effective method.
-
Solvent System Optimization: The choice of solvent is critical. You need a solvent in which your compound is soluble when hot but sparingly soluble when cold[7][8]. Experiment with different solvent systems, including mixed solvents.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling promotes the growth of larger, purer crystals.
-
Purity of the Crude Material: If the crude material is highly impure, it might be necessary to perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, before attempting crystallization[9].
Troubleshooting Guide
This section provides detailed protocols to address specific problems you may encounter during the purification of this compound.
Problem 1: Low Yield After Initial Precipitation/Crystallization
Potential Cause: The product is significantly soluble in the crystallization solvent even at low temperatures, leading to product loss in the mother liquor.
Troubleshooting Protocol:
-
Concentrate the Mother Liquor: Reduce the volume of the filtrate by rotary evaporation and cool it again to see if a second crop of crystals forms.
-
Change the Solvent System:
-
If you used a single solvent, try a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol, acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water, hexane) until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.
-
A common and effective system for polar aromatic acids is an alcohol/water mixture (e.g., ethanol/water or methanol/water)[7].
-
Problem 2: Persistent Impurities Observed by NMR or LC-MS After Crystallization
Potential Cause: Impurities have similar solubility profiles to the product, causing them to co-crystallize. Unreacted starting materials are common culprits.
Troubleshooting Protocol 1: Acid-Base Extraction
This technique is highly effective for separating carboxylic acids from neutral or basic impurities.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, while neutral impurities like benzyl azide will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2). The product will precipitate out as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under high vacuum.
Troubleshooting Protocol 2: Flash Column Chromatography
For very stubborn impurities or when regioisomers are present, flash chromatography may be necessary.
Caption: General workflow for flash column chromatography.
-
Stationary Phase: Silica gel is standard. However, due to the acidic nature of the product, tailing can be an issue. Pre-treating the silica with the eluent or adding a small amount of acetic or formic acid to the mobile phase can mitigate this.
-
Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity.
-
Starting Point: Dichloromethane (DCM) or Ethyl Acetate/Hexane mixtures.
-
Increasing Polarity: Gradually add methanol.
-
Acidification: Adding 0.5-1% acetic acid to the mobile phase can improve peak shape and reduce tailing.
-
Recommended Solvent Systems for Chromatography:
| System Components | Ratio (v/v) | Comments |
| Dichloromethane / Methanol | 98:2 to 90:10 | Good starting point for gradient elution. |
| Ethyl Acetate / Hexane / Acetic Acid | 50:50:0.5 | The acetic acid helps to suppress deprotonation of the carboxylic acid on the silica surface. |
| Dichloromethane / Methanol / Acetic Acid | 95:5:0.5 | A common system for purifying polar acidic compounds. |
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [10][11] |
| Molecular Weight | 203.20 g/mol | [10][11] |
| Appearance | White to off-white solid | [12][13] |
| Boiling Point | ~454 °C at 760 mmHg | [11] |
| Melting Point | ~16-18 °C (for propiolic acid) | [14][15] |
Note: The melting point of the final product can vary depending on its purity.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Propiolic acid - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. rubingroup.org [rubingroup.org]
- 9. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 10. sinfoochem.com [sinfoochem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid [cymitquimica.com]
- 13. prepchem.com [prepchem.com]
- 14. Propiolic Acid | C3H2O2 | CID 10110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
Technical Support Center: A-Z Guide to 1,2,3-Triazole Synthesis
Welcome to the comprehensive technical support center for the synthesis of 1,2,3-triazoles. This guide is meticulously crafted for researchers, scientists, and professionals in drug development to navigate the nuances of triazole synthesis, troubleshoot common experimental hurdles, and ultimately enhance both the yield and purity of their target compounds. The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, and its efficient synthesis is paramount.[1][2] This guide provides in-depth, experience-driven insights into the most prevalent synthetic routes, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during 1,2,3-triazole synthesis.
Q1: My CuAAC reaction is resulting in a low yield. What are the primary culprits?
A: Low yields in CuAAC reactions typically stem from several key factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation into Cu(0) and Cu(II) can also occur.[3][4]
-
Poor Reagent Quality: Impurities within your azide or alkyne starting materials can significantly interfere with the reaction. Azides, in particular, can be unstable.[3]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent choice, or pH can drastically reduce the efficiency of the reaction.[3]
-
Ligand Issues: The choice and concentration of the stabilizing ligand are critical. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental to the reaction's success.[3][5]
Q2: I'm observing a persistent green or blue color in my purified triazole product. How can I remove the residual copper?
A: This is a common issue, as the triazole product itself can chelate copper ions.[6] Here are effective strategies for its removal:
-
Aqueous Washes with Chelating Agents: During your workup, wash the organic layer with an aqueous solution of a chelating agent.
-
Ammonium Hydroxide/Ammonium Chloride: A solution of aqueous ammonia or saturated ammonium chloride can effectively complex with copper ions, drawing them into the aqueous phase.[6]
-
EDTA: A wash with a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt can also sequester copper ions.[6][7]
-
-
Silica Gel Treatment with a Chelating Eluent: If copper contamination persists after initial purification, you can try re-purifying the product on a silica gel column using an eluent system containing a small percentage of a chelating agent, such as 1-2% triethylamine.
Q3: What is the main side reaction in CuAAC, and how can I minimize it?
A: The most common side reaction is the oxidative homocoupling of the alkyne, often referred to as Glaser coupling, which consumes your starting material.[3] To suppress this side reaction:
-
Utilize a Reducing Agent: The in-situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent is the most common method to maintain a sufficient concentration of the active Cu(I) catalyst. Sodium ascorbate is the most widely used and effective reducing agent.[8][9]
-
Maintain an Inert Atmosphere: Removing dissolved oxygen by sparging your solvents with an inert gas (e.g., argon or nitrogen) and running the reaction under an inert atmosphere can significantly minimize alkyne homocoupling.[9]
Q4: Can I use internal alkynes for the CuAAC reaction?
A: The standard CuAAC protocol is not suitable for internal alkynes. The reaction mechanism necessitates a terminal alkyne for the formation of a copper acetylide intermediate.[10] For the synthesis of 1,4,5-trisubstituted triazoles from internal alkynes, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the recommended method.[10][11]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step troubleshooting for specific issues encountered in different triazole synthesis methodologies.
Guide 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of "click chemistry," prized for its reliability and high regioselectivity for 1,4-disubstituted 1,2,3-triazoles.[12][]
Issue 1: The reaction is sluggish or fails to reach completion.
-
Plausible Cause: Inefficient generation or rapid depletion of the active Cu(I) catalyst.
-
Troubleshooting Workflow:
A troubleshooting workflow for a sluggish CuAAC reaction.
Issue 2: The reaction yields a mixture of products, including the undesired 1,5-regioisomer.
-
Plausible Cause: While highly regioselective, trace amounts of the 1,5-isomer can form, particularly with certain substrates or if the reaction is driven by thermal conditions rather than catalysis.
-
Solutions:
-
Confirm Catalytic Conditions: Ensure that the reaction is proceeding via the copper-catalyzed pathway and not due to excessive heating, which could favor the non-catalyzed Huisgen cycloaddition.[8]
-
Optimize Ligand and Copper Source: The choice of ligand can influence the regioselectivity. Tris(triazolylmethyl)amine-based ligands are generally excellent for promoting the formation of the 1,4-isomer.[5]
-
| Parameter | Recommendation for High Regioselectivity (1,4-isomer) |
| Catalyst System | CuSO₄ with a reducing agent (e.g., sodium ascorbate) or a Cu(I) salt (e.g., CuI, [CuBr(PPh₃)₃]).[8][14] |
| Ligand | THPTA (for aqueous systems) or TBTA (for organic solvents).[9][15] |
| Temperature | Room temperature is generally sufficient. Gentle heating (up to 50°C) can be applied if necessary.[9] |
Experimental Protocol: A Standard CuAAC Reaction
-
Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne solutions to the desired final concentrations.
-
In a separate tube, prepare a premix of the CuSO₄ solution and the THPTA ligand solution.[9]
-
Add the copper/ligand premix to the tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9]
-
Gently mix and allow the reaction to proceed at room temperature.
-
Guide 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction provides complementary regioselectivity to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles.[12] It is also effective for internal alkynes.[11]
Issue: Low yield or no reaction.
-
Plausible Causes:
-
Solutions:
-
Use an Appropriate Catalyst: For many substrates, CpRuCl(PPh₃)₂ or CpRuCl(COD) are effective.[11] For challenging aryl azides, [Cp*RuCl]₄ has shown improved performance.[16][17]
-
Optimize Reaction Conditions: RuAAC reactions often require elevated temperatures (60-110°C), sometimes with microwave irradiation to achieve good yields in a reasonable timeframe.[16]
-
Inert Atmosphere: Handle the ruthenium catalyst and set up the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent catalyst deactivation.
-
Guide 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that proceeds without a metal catalyst, driven by the ring strain of a cyclooctyne.[18][]
Issue: The reaction rate is too slow.
-
Plausible Cause: The inherent reactivity of the chosen cyclooctyne is insufficient.
-
Solutions:
-
Select a More Reactive Cyclooctyne: The reactivity of cyclooctynes varies significantly. DIBO and DBCO are generally more reactive than BCN. For very fast kinetics, consider strained cyclooctynes like DIFO.
-
Increase Reactant Concentration: As with any bimolecular reaction, increasing the concentration of the azide and/or cyclooctyne will increase the reaction rate.
-
Solvent Effects: While SPAAC is tolerant of many solvents, the reaction rate can be influenced by the solvent polarity. Empirically test different solvent systems to find the optimal conditions for your specific substrates.
-
Part 3: Purification and Characterization
Challenge: Removing the Copper Catalyst Post-CuAAC
As highlighted in the FAQs, residual copper is a frequent issue. The following flowchart provides a decision-making process for effective copper removal.
A decision-making workflow for copper removal from triazole products.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 14. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Precipitate Formation in CuAAC Reactions
Welcome to our dedicated technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to precipitate formation during their experiments. Our goal is to provide not just procedural fixes, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Introduction: The Challenge of Solubility in CuAAC Reactions
The CuAAC reaction, a cornerstone of "click chemistry," is celebrated for its efficiency and broad applicability.[1][2] However, the very component that makes this reaction possible—the copper(I) catalyst—is also a frequent source of experimental challenges. The inherent instability of the Cu(I) oxidation state can lead to the formation of insoluble species, bringing your reaction to a halt and complicating purification.[3][4][5]
Precipitation can arise from several factors, including the oxidation of Cu(I) to the less soluble Cu(II), the formation of insoluble copper-acetylide aggregates, or the precipitation of the product itself.[4][6] This guide will walk you through the most common causes of precipitation and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture turned cloudy and a precipitate formed immediately after adding the copper source. What's happening and how can I fix it?
This is one of the most common issues and typically points to problems with the copper catalyst's solubility and stability.
Immediate Cause: The likely culprit is the formation of insoluble copper species. This can be due to:
-
Disproportionation of Cu(I): In the absence of stabilizing ligands, Cu(I) can disproportionate into Cu(0) and Cu(II).[6]
-
Insoluble Copper Salts: Certain buffers, like phosphate buffers, can form insoluble complexes with copper ions.[7][8]
-
Formation of Polynuclear Copper(I) Acetylides: Without proper ligation, copper(I) can form unreactive, insoluble aggregates with the alkyne.[4]
Solutions & Scientific Rationale:
-
Use a Stabilizing Ligand: This is the most critical preventative measure. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents are essential.[3][5][9] These ligands chelate the Cu(I) ion, preventing both oxidation and the formation of insoluble aggregates, thereby keeping the catalyst active and in solution.[4][10]
-
Optimize the Order of Reagent Addition: The sequence in which you add your reagents significantly impacts the catalyst's stability.[6]
-
Recommended Protocol:
-
Premix the copper(II) source (e.g., CuSO₄) with the stabilizing ligand (e.g., THPTA). Allow this complex to form for several minutes.[3][5][6] This step is crucial as it ensures the copper is protected before it can precipitate.
-
Add this premixed catalyst solution to your solution containing the azide and alkyne.
-
Finally, initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[11]
-
Experimental Workflow: Optimized Reagent Addition
Figure 1. Optimized workflow for reagent addition in CuAAC reactions.
-
-
Buffer Selection: Avoid buffers that are known to strongly chelate copper, such as Tris.[7][8] High concentrations (>0.2 M) of chloride ions can also interfere.[7][8] Good choices include HEPES, acetate, or MOPS buffers.[7] If you must use a phosphate-based buffer, premixing the copper and ligand is absolutely essential to prevent the precipitation of copper-phosphate complexes.[7][8]
Q2: My reaction was initially clear, but a precipitate formed over time. Is this my product?
It's possible, but it could also be a sign of catalyst degradation or a side reaction.
Possible Causes:
-
Product Insolubility: The newly formed triazole product may have poor solubility in the reaction solvent. This is more common when conjugating large, hydrophobic molecules.[1]
-
Catalyst Degradation: If the reducing agent (sodium ascorbate) is depleted, atmospheric oxygen can oxidize the soluble Cu(I) catalyst to Cu(II), which may then precipitate or lead to side reactions.[8][10]
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen and insufficient reducing agent, Cu(II) can promote the oxidative homocoupling of your alkyne, forming a diacetylene byproduct that may be insoluble.[6][11]
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., via LC-MS, if it can be redissolved in another solvent) to confirm if it is your desired product.[12]
-
Improve Product Solubility:
-
Add a Co-solvent: Introducing a small amount of an organic co-solvent like DMSO, DMF, or t-BuOH can help keep the product in solution.[7] DMSO is often used in bioconjugation reactions at concentrations up to 10%.[7]
-
Modify Reaction Temperature: While CuAAC reactions are often run at room temperature, gentle heating might improve solubility.[7] Conversely, for some biomolecules, lowering the temperature can limit aggregation.[1]
-
-
Prevent Catalyst Oxidation and Side Reactions:
-
Use Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[11]
-
Maintain an Inert Atmosphere: For sensitive reactions, especially those running for extended periods, it is good practice to degas your solutions and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[6][8][9]
-
Logical Flow: Diagnosing Delayed Precipitation
Q3: I'm performing a bioconjugation, and I see a precipitate. I'm worried about my protein/biomolecule.
Precipitation in bioconjugation is a serious concern as it can indicate protein aggregation or damage.
Specific Causes in Bioconjugation:
-
Protein Aggregation/Precipitation: The combination of copper and sodium ascorbate can sometimes lead to protein crosslinking and precipitation.[11] Reactive oxygen species (ROS) generated by the catalyst system can also damage sensitive biomolecules, leading to aggregation.[6]
-
Hydrophobicity Issues: Conjugating a hydrophobic small molecule to a protein can decrease the overall solubility of the resulting conjugate, causing it to precipitate out of the aqueous buffer.[1]
Preventative Measures & Solutions:
-
Use a Biocompatible Ligand: Water-soluble ligands like THPTA are essential. They not only stabilize the Cu(I) but also protect the biomolecule from damage by sequestering the copper ion.[3][6] A 5:1 ligand-to-copper ratio is often recommended to provide this protective effect.[8]
-
Add a ROS Scavenger: Including an additive like aminoguanidine can help intercept reactive byproducts from ascorbate oxidation, further protecting your biomolecule.[6]
-
Control Reactant Concentrations: Keep the concentration of your biomolecule and other reagents within a reasonable range. Reactions should generally have reactant concentrations greater than 10 µM to be efficient.[6]
-
Optimize Reaction Time: Minimize the reaction time by ensuring other parameters are optimal. The faster the reaction, the less time there is for potential damage to the biomolecule.[6]
Summary of Key Parameters
For quick reference, the table below summarizes the critical parameters for avoiding precipitate formation in CuAAC reactions.
| Parameter | Recommendation | Rationale |
| Copper Source | CuSO₄ (+ reducing agent) | Convenient, stable, and generates active Cu(I) in situ.[10][13] |
| Ligand | Aqueous: THPTAOrganic: TBTA | Stabilizes Cu(I), prevents oxidation/aggregation, accelerates reaction, and protects biomolecules.[3][9] |
| Ligand:Cu Ratio | 1:1 to 5:1 | A higher ratio (e.g., 5:1) is often used in bioconjugation for added protection.[8] |
| Reducing Agent | Sodium Ascorbate (freshly prepared) | Efficiently reduces Cu(II) to Cu(I) and scavenges oxygen.[6][11] |
| Solvent/Buffer | Aqueous: HEPES, MOPS, AcetateOrganic: DMF, DMSO, t-BuOH | Avoid buffers that chelate copper (Tris) or form insoluble salts (Phosphate without pre-mixing).[7][8][14] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the Cu(I) catalyst, especially for slow or sensitive reactions.[8] |
| Order of Addition | 1. Premix Ligand + CuSO₄2. Add to Substrates3. Add Ascorbate | Protects the copper ion from precipitation before the reaction is initiated.[6][15] |
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Triazole Derivatives
Welcome to the technical support center for the synthesis of triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting one of the most robust and widely used reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This resource will help you navigate common experimental challenges, understand the causality behind reaction parameters, and ultimately achieve higher yields and purity in your triazole syntheses.
The CuAAC reaction is celebrated for its high efficiency, regioselectivity, and broad functional group tolerance, making it an invaluable tool in drug discovery, materials science, and bioconjugation.[1][3] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which often demands harsh conditions and produces a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction typically proceeds at room temperature to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[1][4]
This guide is structured to address specific issues you may encounter in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of triazole derivatives via CuAAC, categorized by observable symptoms.
Symptom: Low or No Product Yield
A low or non-existent yield of the desired triazole product is one of the most frequent challenges. The following workflow can help diagnose and resolve the underlying cause.
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Q1: My reaction is not working. I suspect a problem with my copper catalyst. What should I do?
A1: The active catalyst in CuAAC is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) species, especially in the presence of oxygen.[5][6]
-
Causality: Cu(II) does not readily form the copper-acetylide intermediate necessary for the catalytic cycle.
-
Solution:
-
In-situ Reduction: The most common and convenient method is to start with a stable Cu(II) salt (e.g., CuSO₄·5H₂O) and add a reducing agent to generate Cu(I) in situ. Sodium ascorbate is the preferred reducing agent for most applications.[7][8][9]
-
Inert Atmosphere: To prevent re-oxidation, degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Ligand Stabilization: Use a ligand that stabilizes the Cu(I) oxidation state. Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems are excellent choices.[10] It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[10]
-
Q2: I'm observing unreacted starting materials even after a long reaction time. Could it be my reagents?
A2: Yes, the purity and stoichiometry of your azide and alkyne are critical.
-
Causality: Impurities in your starting materials can interfere with the catalyst or the reaction itself. An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution:
-
Purity Check: Ensure the purity of your azide and alkyne starting materials using techniques like NMR or LC-MS. If necessary, purify them before use.[10]
-
Stoichiometry: While a 1:1 ratio is often effective, using a slight excess (e.g., 1.1 to 2-fold) of one of the reagents (usually the one that is more accessible or easier to remove) can drive the reaction to completion.[10]
-
Symptom: Presence of Side Products and Impurities
The formation of side products can complicate purification and reduce the yield of your desired triazole.
Q3: I see a significant amount of a byproduct that I suspect is a diyne. How can I prevent this?
A3: You are likely observing the oxidative homodimerization of your terminal alkyne (the Glaser coupling), a common side reaction in CuAAC.[5]
-
Causality: This reaction is promoted by Cu(II) and oxygen. It consumes your alkyne starting material, thus reducing the yield of the triazole product.
-
Solution:
-
Minimize Oxygen: As with preventing catalyst oxidation, thoroughly degassing all solutions and maintaining an inert atmosphere is crucial.[5]
-
Use a Reducing Agent: The presence of sodium ascorbate helps to keep the copper in the Cu(I) state, which disfavors the homodimerization pathway.[7]
-
Add a Ligand: A suitable ligand will chelate the copper, making it a more selective catalyst for the cycloaddition and suppressing the side reaction.[5]
-
Caption: Preventing alkyne homodimerization side reaction.
Frequently Asked Questions (FAQs)
Catalyst and Ligands
-
Q4: What is the optimal catalyst loading?
-
Q5: Is a ligand always necessary?
-
A5: While some simple CuAAC reactions can proceed without a ligand, especially with Cu(I) sources like CuI, using a ligand is highly recommended.[12] Ligands accelerate the reaction, stabilize the Cu(I) catalyst against oxidation and disproportionation, and can improve solubility.[7][13] The choice of ligand can also influence the reaction rate and chemoselectivity, particularly with electron-deficient azides like sulfonyl azides.[7][14]
-
Solvents and Temperature
-
Q6: What is the best solvent for my reaction?
-
A6: The ideal solvent should dissolve both the azide and alkyne. Common choices include mixtures of t-butanol and water, DMF, DMSO, and acetonitrile/water.[15][16] For bioconjugation, aqueous buffers are standard.[17] DFT calculations have shown that water can be a beneficial solvent, as the coordination of Cu(I) to the alkyne is exothermic in water, which agrees with observed rate accelerations.[18]
-
-
Q7: My reaction is slow at room temperature. Should I heat it?
-
A7: Yes, moderately increasing the temperature (e.g., to 40-60 °C) can significantly increase the reaction rate, especially for sterically hindered substrates.[10][19] However, be aware that higher temperatures can also promote side reactions if the conditions are not sufficiently anaerobic. For some substrates, heating may be necessary to achieve a reasonable reaction time.[16]
-
Mechanism and Scope
-
Q8: What is the currently accepted mechanism for the CuAAC reaction?
-
A8: While initial proposals involved a mononuclear copper catalyst, substantial evidence now points to a dinuclear copper intermediate as the kinetically favored pathway.[1] The mechanism involves the formation of a copper acetylide, which then coordinates with the azide. A second copper atom acts as a stabilizing donor ligand, facilitating the formation of a six-membered copper metallacycle that subsequently leads to the triazole product.[18]
-
-
Q9: Can I use internal alkynes in this reaction?
-
A9: The standard CuAAC reaction is generally limited to terminal alkynes.[4] Internal alkynes are typically unreactive under these conditions. If you need to react an internal alkyne, you should consider a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which can accommodate both terminal and internal alkynes and regioselectively yields the 1,5-disubstituted triazole.[18][20]
-
Experimental Protocols
General Protocol for the Synthesis of a 1,4-Disubstituted-1,2,3-Triazole
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, or DMSO)
Procedure:
-
To a reaction vessel, add the azide and the alkyne.
-
Add the chosen solvent to dissolve the reactants (e.g., to a concentration of 0.1 M).
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
In another vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 0.5 M).
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction should be initiated immediately upon addition of the ascorbate.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,4-disubstituted-1,2,3-triazole.[21]
Data Summary Table
| Parameter | Recommended Range | Rationale & Key Considerations |
| Catalyst Source | CuSO₄·5H₂O, CuI, [CuBr(PPh₃)₃] | CuSO₄ with sodium ascorbate is convenient and widely used.[7][16] CuI can be used directly but is less stable.[22] |
| Catalyst Loading | 0.5 - 5 mol% | Higher loading may be needed for difficult substrates. Lower is better for purity and toxicology.[11] |
| Reducing Agent | Sodium Ascorbate | 1.5 to 2 equivalents relative to copper are typically sufficient.[7] |
| Ligand | TBTA, THPTA, BTTAA | Use at a 1:1 to 5:1 ratio with copper. Ligands accelerate and stabilize the reaction.[8][10] |
| Stoichiometry | 1:1 to 1:1.2 (Azide:Alkyne) | A slight excess of one component can drive the reaction to completion.[10] |
| Solvent | t-BuOH/H₂O, DMSO, DMF/H₂O | Must solubilize all components. Water can accelerate the reaction.[16][18] |
| Temperature | Room Temp to 60°C | Higher temperatures can overcome steric hindrance but require better oxygen exclusion.[10][19] |
References
- 1. benchchem.com [benchchem.com]
- 2. 點擊化學試劑概述 [sigmaaldrich.com]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition [scielo.org.mx]
- 14. redalyc.org [redalyc.org]
- 15. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Click Chemistry [organic-chemistry.org]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. 1,2,3-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Azide-Alkyne Cycloaddition
Welcome to the technical support hub for the Azide-Alkyne Cycloaddition reaction. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your catalyst selection for robust and efficient reactions.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during azide-alkyne cycloaddition experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is resulting in a low yield or failing completely. What are the common causes and how can I fix this?
A: Low or no yield is one of the most common issues and can stem from several factors, primarily related to catalyst activity and reagent integrity.[1][2]
Potential Causes & Recommended Solutions:
-
Catalyst Inactivation: The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state by atmospheric oxygen.[1][2][3]
-
Solution: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon). Use degassed solvents. The most common and effective method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[4][5] Always use a freshly prepared solution of sodium ascorbate, as it degrades over time.[2]
-
-
Poor Reagent Quality: Impurities in your starting materials can poison the catalyst. Azides, in particular, can be unstable.[2][6]
-
Solution: Verify the purity of your azide and alkyne. If necessary, purify them before use. Store azides, especially those with a low carbon-to-nitrogen ratio, at low temperatures to prevent degradation.[6]
-
-
Inadequate Ligand Support: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[2][4]
-
Solution: Use a copper-stabilizing ligand. For organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common choice. For aqueous or biological systems, the water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly effective and helps mitigate copper toxicity.[3][7][8] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[2][9]
-
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, low reactant concentration, or the wrong solvent can hinder the reaction.[1][2]
-
Inhibitory Components: Certain functional groups or buffer components can chelate the copper catalyst and inhibit its activity.[2]
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Issue 2: Prominent Side Reactions
Q: I'm observing significant byproducts in my reaction. What are they and how can I minimize them?
A: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne.[2][3] Another potential issue is the reduction of the azide to an amine.[6]
Potential Causes & Recommended Solutions:
-
Alkyne Homocoupling (Glaser Coupling): This occurs when the Cu(I) catalyst is oxidized to Cu(II), which then promotes the coupling of two alkyne molecules.[2]
-
Azide Reduction: The sodium ascorbate used to reduce Cu(II) can sometimes reduce the azide starting material to the corresponding primary amine, especially with prolonged reaction times or excess reductant.[6]
-
Solution: Use the minimum effective concentration of the reducing agent. Alternatively, use a Cu(I) salt (e.g., CuBr, CuI) directly, which eliminates the need for a reducing agent altogether, though these salts are more sensitive to air.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Catalyst & Ligand Selection
Q1: How do I choose the right copper source? Cu(II) with a reductant or a Cu(I) salt?
A: The choice depends on convenience, reaction scale, and sensitivity to oxygen.
-
Cu(II) + Reductant (e.g., CuSO₄ + Sodium Ascorbate): This is the most popular and convenient method.[4][5] It uses stable, inexpensive reagents and generates the active Cu(I) catalyst in situ. This system is robust and works well for a vast range of applications, from small molecules to bioconjugation.[4]
-
Cu(I) Salts (e.g., CuI, CuBr): These can be used directly and eliminate the need for a reducing agent, which can be beneficial if your azide is sensitive to reduction.[6] However, Cu(I) salts are less stable and more sensitive to oxidation, requiring more stringent anaerobic conditions.[5]
Q2: What is the role of a ligand, and which one should I use?
A: Ligands are critical for a successful CuAAC reaction. Their primary roles are to:
-
Stabilize the catalytically active Cu(I) oxidation state.[4]
-
Prevent copper from aggregating or precipitating.[10]
-
Accelerate the reaction rate, in some cases by several orders of magnitude.[13]
-
Increase the solubility of the copper catalyst.[10]
The choice of ligand depends heavily on the solvent system:
| Ligand | Recommended Solvent | Key Advantages | Considerations |
| TBTA | Organic (DMSO, DMF, THF) | Excellent acceleration and stabilization in organic media.[7] | Poorly soluble in water. |
| THPTA | Aqueous (Water, Buffers) | High water solubility, ideal for bioconjugation, mitigates copper toxicity.[7][8] | May be less effective in purely organic solvents. |
| Bathocuproine | Organic / Aqueous | Can accelerate reactions, particularly in challenging cases. | Can sometimes inhibit the reaction if used in excess. |
Q3: When should I consider a Ruthenium catalyst (RuAAC) instead of Copper (CuAAC)?
A: You should consider a Ruthenium catalyst when your desired product or starting materials are incompatible with the CuAAC system. The two systems yield different products and have different substrate requirements.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole[14] | 1,5-disubstituted 1,2,3-triazole[14][15] |
| Alkyne Substrate | Terminal alkynes only [10] | Terminal and internal alkynes [15][16] |
| Catalyst Example | CuSO₄/Ascorbate, CuI, CuBr | CpRuCl complexes (e.g., [CpRuCl(PPh₃)₂])[16][17] |
| Key Advantage | Extremely fast, robust, works well in water, "click" standard.[17] | Access to the complementary regioisomer, broader alkyne scope.[14] |
The distinct regiochemical outcomes are a direct result of their different catalytic mechanisms.[14]
Caption: Simplified comparison of CuAAC and RuAAC mechanistic pathways.
Post-Reaction Procedures
Q4: How can I effectively remove the copper catalyst from my final product?
A: Removing residual copper is critical, especially for pharmaceutical and biological applications. Several effective methods are available:
-
Aqueous Washes with Chelating Agents: This is a common first step for organic-soluble products. Wash the organic layer with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[18][19] These agents form water-soluble complexes with copper, pulling it out of the organic phase.[18]
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper.[18] The resin is stirred with the reaction mixture and then simply filtered off, providing a clean product solution.
-
Dialysis: For macromolecular products like proteins or polymers, dialysis against a buffer containing a chelating agent like EDTA is a very effective purification method.[18]
-
Chromatography: Passing the crude product through a plug of silica gel, alumina, or Celite can adsorb copper species.[18] If this fails, a full column chromatography may be necessary, ideally after an initial aqueous wash to remove the bulk of the copper.[18]
Part 3: Experimental Protocols
Protocol 1: General CuAAC Reaction in Aqueous Medium (Bioconjugation)
This protocol is suitable for labeling biomolecules in an aqueous buffer.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 200 mM stock solution of the water-soluble ligand THPTA in deionized water.[9]
-
Prepare a 300 mM stock solution of Sodium L-Ascorbate in deionized water. Note: This solution should be prepared fresh before each use. [2]
-
Dissolve your azide- and alkyne-containing molecules in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5).
-
-
Reaction Setup:
-
In a reaction vial, combine your azide-containing molecule (1.0 equivalent) and your alkyne-containing molecule (1.2-1.5 equivalents).
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock and THPTA stock in a 1:2 molar ratio.[9] Let it stand for 2-3 minutes.
-
Add the Cu/THPTA premix to the reaction vial to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[7]
-
-
Reaction & Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. Protect from light if using fluorescent dyes.
-
Monitor progress via LC-MS or other appropriate analytical techniques.
-
Once complete, proceed with purification to remove the catalyst and excess reagents (e.g., dialysis, SEC).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. axispharm.com [axispharm.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 17. Click Chemistry [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Copper Contamination in Final Triazole Products
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in triazole synthesis via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of minimizing residual copper in your final triazole products. The presence of copper, even at trace levels, can be detrimental to downstream applications, particularly in pharmaceutical development where stringent limits on metal impurities are enforced.[1][2]
The Challenge of Copper Contamination
The CuAAC reaction is a cornerstone of "click chemistry," prized for its efficiency and reliability in forming 1,4-disubstituted 1,2,3-triazoles.[3][4] However, the very catalyst that makes this reaction so powerful, copper(I), can lead to product contamination.[5][6] Residual copper can interfere with subsequent catalytic steps, induce cellular toxicity, and compromise the stability of the final product.[1][7] For active pharmaceutical ingredients (APIs), regulatory bodies like the USP and ICH have established strict limits for elemental impurities, making effective copper removal a critical step in the synthetic workflow.[8][9][10][11]
Troubleshooting Guide: A Proactive Approach to Copper Removal
This section provides a systematic approach to diagnosing and resolving common issues related to copper contamination.
Issue 1: High Levels of Residual Copper Detected Post-Purification
Potential Cause: Inefficient removal by standard purification methods. The triazole product itself can chelate copper, making it difficult to remove with simple aqueous washes or standard silica gel chromatography alone.[12]
Solutions:
-
Aqueous Washes with Chelating Agents:
-
Mechanism: Chelating agents form stable, water-soluble complexes with copper ions, facilitating their removal from the organic phase.
-
Recommended Agents:
-
EDTA (Ethylenediaminetetraacetic acid): A 0.1 M aqueous solution of the disodium salt is a common and effective choice.[13]
-
Ammonia/Ammonium Chloride: An aqueous wash with ammonia or ammonium chloride can effectively complex with copper, often indicated by the formation of a blue aqueous layer.[13][14]
-
-
Protocol Insight: Multiple washes are often necessary. Monitor the color of the aqueous layer; subsequent washes should be colorless.[14]
-
-
Solid-Supported Copper Scavengers:
-
Mechanism: These are functionalized materials (often silica-based) that selectively bind to and remove metal catalysts from a solution. The product is then isolated by simple filtration.
-
Advantages: High efficiency, ease of use, and avoids the need for aqueous workups.
-
Commercially Available Scavengers:
-
Issue 2: Low Product Yield After Purification
Potential Cause: Product loss during aggressive purification steps aimed at removing copper.
Solutions:
-
Employ Heterogeneous Catalysts:
-
Mechanism: Using a solid-supported copper catalyst allows for easy removal by filtration at the end of the reaction, simplifying the purification process and minimizing product loss.[13][15][16]
-
Examples: Copper(I) iodide chelated on Amberlyst A-21 polymer has been shown to be an effective and recyclable catalyst.[15]
-
Benefit: This approach often yields very pure triazole products with low levels of copper contamination, sometimes eliminating the need for further purification steps.[3]
-
-
Filtration through a Silica Plug:
-
Technique: For a quicker purification than a full column, passing the crude reaction mixture through a short plug of silica gel can retain the more polar copper salts while the desired product elutes.[13] This method is less labor-intensive and can reduce the chances of product loss on a long column.
-
Visualizing the Workflow for Minimizing Copper Contamination
The following diagram outlines a comprehensive workflow designed to minimize copper contamination from the outset of the CuAAC reaction.
Caption: Workflow for minimizing copper in triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptable limits for copper in an Active Pharmaceutical Ingredient (API)?
A1: The acceptable limits for elemental impurities in APIs are defined by regulatory bodies. The ICH Q3D guideline provides Permitted Daily Exposure (PDE) values. For copper, the oral PDE is 3000 µ g/day , the parenteral PDE is 300 µ g/day , and the inhalation PDE is 30 µ g/day .[8][11] The maximum allowable concentration in the drug product depends on the maximum daily dose.[10]
Q2: Can I avoid copper contamination by using a different catalyst for the azide-alkyne cycloaddition?
A2: Yes, several alternatives to copper-catalyzed reactions exist.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is known for producing the 1,5-disubstituted 1,2,3-triazole regioisomer, which is complementary to the 1,4-isomer produced in CuAAC.[3][17]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free "click" reaction that utilizes strained cyclooctynes, completely avoiding the issue of metal contamination.[17] However, the synthesis of strained alkynes can be more complex.
-
Other Metal Catalysts: Silver and gold catalysts have also been explored for azide-alkyne cycloadditions.[17]
Q3: How do stabilizing ligands affect copper removal?
A3: Stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are often used to protect the Cu(I) oxidation state and accelerate the reaction.[3] While crucial for the reaction, these ligands can form very stable complexes with copper, which may make the copper more difficult to remove during purification. The choice of ligand can influence the kinetics and the ease of purification.[18] Some protocols have explored the use of zwitterionic ligands like betaine to accelerate the reaction in an aqueous medium with ppm levels of copper, which can simplify removal.[19]
Q4: What analytical techniques are used to quantify residual copper?
A4: To accurately quantify trace levels of copper, highly sensitive analytical methods are required. The most common techniques are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][20] These methods can detect metal impurities at the parts-per-million (ppm) or even parts-per-billion (ppb) level, ensuring compliance with regulatory standards.[20]
Q5: My reaction involves a sensitive biological molecule. What is the best approach to minimize copper-induced damage?
A5: For bioconjugation reactions, copper toxicity is a major concern as it can lead to oxidation or aggregation of biomolecules like proteins and DNA.[21][22]
-
Use a Copper Chelating Ligand: Employing a suitable ligand is critical to protect the biomolecule.
-
Minimize Reaction Time: Optimize reaction conditions to proceed as quickly as possible.
-
Consider SPAAC: If feasible, using the metal-free strain-promoted reaction is the safest option for sensitive biological substrates.[17]
-
Immediate Purification: Post-reaction, promptly initiate purification steps, such as dialysis against an EDTA solution, to remove the copper.[23]
Data Summary: Copper Scavenger Performance
The following table summarizes the performance of various solid-supported metal scavengers for copper removal as demonstrated in a case study.
| Scavenger Type | Functional Group | Performance in Copper Removal | Reference |
| SiliaMetS® Thiourea | Thiourea | Highest Yielding Scavenger | [5][6] |
| SiliaMetS® Triamine | Triamine | Effective for Cu, Pb, Co, Ru, Pd | [5] |
| SiliaMetS® Imidazole | Imidazole | Effective for Cu, Fe, Ni, Zn, etc. | [5] |
| QuadraSil® MP | Mercaptopropyl | Designed for selective removal of residual metal catalysts, including copper. | [1] |
Experimental Protocol: Copper Removal Using a Solid-Phase Scavenger
This protocol provides a general methodology for removing residual copper from a crude triazole product solution using a solid-phase scavenger.
Materials:
-
Crude triazole product dissolved in an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate, Toluene).
-
Solid-Phase Scavenger (e.g., SiliaMetS® Thiourea).
-
Inert gas (Nitrogen or Argon).
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel or syringe filter).
Procedure:
-
Dissolve Crude Product: Ensure the crude triazole product is fully dissolved in a suitable organic solvent.
-
Add Scavenger: Add the solid-phase scavenger to the solution. A typical starting point is to use 3-5 equivalents of the scavenger relative to the initial amount of copper catalyst used in the reaction.
-
Stir Mixture: Stir the mixture at room temperature under an inert atmosphere. The required time can vary from 1 to 24 hours. It is advisable to monitor the copper concentration periodically if possible.
-
Filter: Once the scavenging is complete, filter the mixture to remove the solid scavenger. Wash the collected solid with a small amount of the solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and the washings. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified triazole product.
-
Analyze: Analyze the final product for purity and residual copper content using appropriate analytical methods (e.g., NMR, LC-MS, and ICP-OES/MS).
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) [mdpi.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. mdpi.com [mdpi.com]
- 8. usp.org [usp.org]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 21. benchchem.com [benchchem.com]
- 22. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: A Comparative Analysis
Introduction
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, lauded for its exceptional stability, unique electronic properties, and capacity for hydrogen bonding.[1][2] This five-membered heterocycle is a bioisostere for amide bonds and is found in numerous bioactive compounds, including approved drugs and promising clinical candidates with anticancer, antimicrobial, and antiviral activities.[1][3][4] The surge in interest surrounding 1,2,3-triazoles can be largely attributed to the advent of "click chemistry," a concept introduced by K. Barry Sharpless, which champions reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5]
This guide provides a comparative overview of the most prominent synthetic routes to 1,4-disubstituted 1,2,3-triazoles, offering insights into the underlying mechanisms and practical considerations for researchers in drug development and chemical biology. We will delve into the nuances of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) which predominantly yields the 1,5-isomer, and the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC).
The Archetype: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, providing exclusive access to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[5][6] This transformation boasts an extraordinary rate acceleration of up to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and yields a mixture of 1,4 and 1,5-regioisomers.[7]
Mechanistic Insights
The catalytic cycle of CuAAC is initiated by the in situ formation of a copper(I) acetylide intermediate. This species then coordinates with the azide, leading to the formation of a six-membered copper-containing intermediate that subsequently rearranges to a triazolyl-copper derivative. Protonolysis then liberates the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.[7]
The active Cu(I) catalyst is typically generated from a Cu(II) salt, such as copper(II) sulfate, with the addition of a reducing agent like sodium ascorbate.[7][8] The presence of a slight excess of the reducing agent is crucial to prevent oxidative homocoupling of the alkyne, a common side reaction.[7]
The Role of Ligands
To enhance the efficacy and biocompatibility of CuAAC, various ligands have been developed. These ligands serve to stabilize the Cu(I) oxidation state, prevent disproportionation, and accelerate the reaction rate.[9][10] Noteworthy examples include tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which are particularly valuable for bioconjugation applications in aqueous media.[8][11] More recent developments have introduced ligands like BTTAA, which further enhance reaction rates and reduce cytotoxicity.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. broadpharm.com [broadpharm.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. lumiprobe.com [lumiprobe.com]
A Comparative Analysis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and Fluconazole: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antifungal drug discovery, the emergence of novel heterocyclic compounds presents both opportunities and challenges. This guide provides a detailed comparative analysis of a promising investigational compound, 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, and the widely used clinical antifungal, fluconazole. By examining their mechanisms of action, in vitro efficacy, and available in vivo data, we aim to offer a comprehensive resource for researchers engaged in the development of next-generation antifungal agents.
Introduction: The Triazole Scaffold in Antifungal Therapy
The triazole class of antifungal agents has been a cornerstone in the management of fungal infections for decades. Their efficacy is rooted in the specific inhibition of a key fungal enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] Fluconazole, a bis-triazole, exemplifies the success of this class, offering broad-spectrum activity against many pathogenic yeasts.[2] However, the rise of drug-resistant fungal strains necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms.
The 1,2,3-triazole nucleus has garnered significant interest as a bioisostere of the 1,2,4-triazole core found in conventional azole antifungals.[2][3] The synthesis of 1,2,3-triazole derivatives, such as this compound, represents a strategic approach to developing novel antifungal candidates with potentially improved efficacy and a different resistance profile.
Mechanism of Action: A Tale of Two Triazoles
Both fluconazole and the investigational 1-benzyl-1H-1,2,3-triazole derivatives are believed to exert their antifungal effects by disrupting the integrity of the fungal cell membrane. However, the subtle differences in their chemical structures may influence their interaction with the target enzyme and overall efficacy.
Fluconazole: As a well-established antifungal, the mechanism of fluconazole is thoroughly characterized. It selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. By blocking this step, fluconazole leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, ultimately inhibiting fungal growth.[1]
This compound and its Derivatives: While direct enzymatic assays on the parent compound are not extensively published, the scientific consensus for this class of molecules points towards a similar mechanism of action. Molecular docking studies on related 1,2,3-triazole derivatives have shown a clear binding interaction with the active site of CYP51.[1] It is hypothesized that the 1,2,3-triazole ring, along with the benzyl and carboxylic acid moieties, interacts with the amino acid residues of the enzyme's active site, thereby inhibiting its function.
Caption: Comparative mechanism of action of Fluconazole and 1,2,3-triazole derivatives.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro antifungal activity of a compound is a critical determinant of its potential as a therapeutic agent. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
While data for the specific compound this compound is limited in publicly available literature, numerous studies have reported the promising in vitro antifungal activity of its close derivatives. The following table summarizes representative MIC data for fluconazole and various 1-benzyl-1,2,3-triazole derivatives against common fungal pathogens.
| Fungal Species | Fluconazole MIC (µg/mL) | Representative 1-benzyl-1,2,3-triazole Derivative MIC (µg/mL) | Reference |
| Candida albicans | 0.25 - 8 | 0.0625 - 17.70 | [4][5] |
| Cryptococcus neoformans | 4 - 16 | 0.0625 - 22.35 | [4][5] |
| Aspergillus fumigatus | >64 | 4.0 - >64 | [4] |
| Candida krusei | 16 - >64 | Data not consistently available | |
| Candida glabrata | 8 - 32 | Data not consistently available |
Key Observations:
-
Several novel 1,2,3-triazole derivatives have demonstrated potent in vitro activity against Candida albicans and Cryptococcus neoformans, with some compounds exhibiting lower MIC values than fluconazole.[4]
-
The activity of these novel compounds against fluconazole-resistant strains is an area of active investigation, with some derivatives showing efficacy against resistant isolates.[1]
-
Similar to fluconazole, the activity of the reported 1,2,3-triazole derivatives against filamentous fungi like Aspergillus fumigatus appears to be limited in many cases.[4]
In Vivo Efficacy: Preclinical Evidence
Translating in vitro activity to in vivo efficacy is a crucial step in drug development. While in vivo data for this compound is not yet widely published, preliminary studies on related derivatives are encouraging.
One study investigating a novel triazole derivative (compound 6c) containing a phenylethynyl pyrazole side chain demonstrated significant in vivo efficacy in a mouse model of systemic Candida albicans infection.[4] At a dosage of 1.0 mg/kg, this compound was effective in reducing the fungal burden in the kidneys of infected mice.[4] Furthermore, in a survival study, the same compound provided effective protection to mice infected with C. albicans at doses of 0.5, 1.0, and 2.0 mg/kg.[4]
These findings suggest that the 1,2,3-triazole scaffold has the potential to yield compounds with significant in vivo antifungal activity, warranting further investigation of compounds like this compound in relevant animal models.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of in vitro antifungal susceptibility data, standardized methods are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for this purpose.[6][7][8] The following is a detailed step-by-step methodology for the broth microdilution method.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Antifungal compounds (e.g., this compound, fluconazole)
-
Fungal isolates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain fresh, actively growing colonies.
-
Prepare a suspension of the fungal cells in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, or determine the cell concentration using a spectrophotometer and a standard curve.
-
Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[9]
-
-
Preparation of Antifungal Dilutions:
-
Prepare stock solutions of the antifungal compounds in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the wells of the microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the prepared fungal inoculum to each well containing the antifungal dilutions. This will bring the total volume in each well to 200 µL and dilute the antifungal concentration to the final desired test concentration.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[9]
-
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[7]
-
The results can be read visually or with a microplate reader by measuring the optical density at a specific wavelength.
-
Conclusion and Future Directions
The available evidence suggests that this compound and its derivatives represent a promising class of novel antifungal agents. Their potent in vitro activity against clinically relevant yeasts, coupled with early indications of in vivo efficacy, positions them as valuable leads for further drug development.
Future research should focus on:
-
Comprehensive in vivo studies: Evaluating the efficacy of this compound and its optimized derivatives in various animal models of fungal infections.
-
Mechanism of action studies: Conducting enzymatic assays to confirm the inhibition of fungal CYP51 and to investigate potential off-target effects.
-
Spectrum of activity: Broadening the in vitro testing to include a wider range of fungal pathogens, including resistant strains and filamentous fungi.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a broader range of analogues to optimize antifungal potency and pharmacokinetic properties.
By pursuing these avenues of research, the scientific community can further elucidate the therapeutic potential of this exciting class of compounds and contribute to the development of much-needed new treatments for fungal diseases.
References
- 1. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
in vitro antiproliferative activity of triazole derivatives compared to known anticancer drugs
In the dynamic landscape of oncology drug discovery, the pursuit of novel molecular scaffolds that exhibit potent and selective anticancer activity is a paramount objective. Among the heterocyclic compounds that have garnered significant attention, triazole derivatives have emerged as a promising class of therapeutic agents.[1][2] Their unique physicochemical properties, metabolic stability, and capacity for diverse molecular interactions have positioned them as privileged structures in medicinal chemistry.[1][3][4] This guide provides a comprehensive comparison of the in vitro antiproliferative activity of recently developed triazole derivatives against established anticancer drugs, supported by experimental data and detailed methodologies for researchers in drug development.
The Triazole Core: A Scaffold for Diverse Anticancer Mechanisms
The therapeutic potential of triazoles stems from their ability to interact with a wide array of biological targets crucial for cancer cell proliferation and survival.[5][6] Both 1,2,3-triazole and 1,2,4-triazole isomers have been extensively explored, with derivatives demonstrating a variety of anticancer mechanisms.[2][6] These include the inhibition of key enzymes such as kinases, carbonic anhydrases, and topoisomerases, interference with DNA, and modulation of apoptotic and autophagic pathways.[1] Furthermore, some triazole derivatives have been shown to inhibit tubulin polymerization, a mechanism shared with well-known chemotherapeutic agents.[7] The versatility of the triazole ring allows for the synthesis of hybrid molecules, combining the triazole moiety with other pharmacophores to enhance potency and selectivity.[5]
Comparative Analysis of In Vitro Antiproliferative Activity
The efficacy of a potential anticancer compound is initially assessed through in vitro assays that measure its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit cell proliferation by 50%. A lower IC50 value indicates greater potency.
The following tables summarize the in vitro antiproliferative activity (IC50 values in µM) of selected triazole derivatives compared to standard anticancer drugs across various human cancer cell lines.
Table 1: Antiproliferative Activity of 1,2,3-Triazole Derivatives and Known Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole Derivatives | |||
| Betulinic Acid-Triazole Hybrid (4a) | RPMI-7951 (Melanoma) | 18.8 | [8] |
| Betulinic Acid-Triazole Hybrid (4b) | RPMI-7951 (Melanoma) | 20.7 | [8] |
| Phosphonate 1,2,3-Triazole (8) | HT-1080 (Fibrosarcoma) | 15.13 | [9] |
| Phosphonate 1,2,3-Triazole (8) | A-549 (Lung) | 21.25 | [9] |
| Phosphonate 1,2,3-Triazole (8) | MCF-7 (Breast) | 18.06 | [9] |
| 1,2,3-Triazole-Coumarin Hybrid (4a) | A549 (Lung) | 2.97 | [10] |
| 1,2,3-Triazole-Coumarin Hybrid (4b) | A549 (Lung) | 4.78 | [10] |
| Dehydroabietic Acid-Triazole Hybrid (5) | SK-MES-1 (Lung) | 6.1 | [11] |
| Known Anticancer Drugs | |||
| Doxorubicin | HT-1080 (Fibrosarcoma) | Reference Drug | [9] |
| Doxorubicin | A549 (Lung) | 3.24 | [10] |
| Cisplatin | A549 (Lung) | 24.15 | [10] |
| Etoposide | SK-MES-1 (Lung) | 1.83 | [11] |
Table 2: Antiproliferative Activity of 1,2,4-Triazole Derivatives and Known Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole Derivatives | |||
| Indolyl 1,2,4-Triazole (Vf) | MCF-7 (Breast) | 2.91 | [12] |
| Indolyl 1,2,4-Triazole (Vf) | MDA-MB-231 (Breast) | 1.914 | [12] |
| Indolyl 1,2,4-Triazole (Vg) | MCF-7 (Breast) | 0.891 | [12] |
| Indolyl 1,2,4-Triazole (Vg) | MDA-MB-231 (Breast) | 3.479 | [12] |
| 4,5-disubstituted-1,2,4-triazol-3-thione (6) | MCF-7 (Breast) | 4.23 | [13] |
| 4,5-disubstituted-1,2,4-triazol-3-thione (6) | HepG2 (Liver) | 16.46 | [13] |
| Known Anticancer Drugs | |||
| Staurosporine | MCF-7 (Breast) | 3.144 | [12] |
| Staurosporine | MDA-MB-231 (Breast) | 4.385 | [12] |
| Vinblastine | MCF-7 (Breast) | Reference Drug | [13] |
The data presented in these tables clearly indicate that several novel triazole derivatives exhibit potent antiproliferative activity, with some compounds demonstrating IC50 values comparable to or even lower than established anticancer drugs.[10][12] For instance, the 1,2,3-triazole-coumarin hybrids 4a and 4b show significantly greater potency against the A549 lung cancer cell line than the standard drug cisplatin.[10] Similarly, the indolyl 1,2,4-triazole derivative Vg displays a sub-micromolar IC50 value against the MCF-7 breast cancer cell line, surpassing the activity of staurosporine.[12]
Experimental Protocol: In Vitro Antiproliferative Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation.[14] The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[14]
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to determine cell viability.
-
Dilute the cell suspension to the optimal seeding density, which should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
-
Seed the cells in a 96-well flat-bottom microplate at a volume of 100 µL per well.
-
Include wells with media only to serve as blanks.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a stock solution of the triazole derivative or control drug in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for a specified period, typically 48 or 72 hours, under the same conditions as step 1.[8][15]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the treatment period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours, or until a purple precipitate is visible.[16] The incubation time may need optimization depending on the cell type and metabolic rate.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for determining in vitro antiproliferative activity.
Mechanistic Insights: Targeting Apoptotic Pathways
Many triazole derivatives exert their antiproliferative effects by inducing apoptosis, or programmed cell death. One key pathway involves the regulation of the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 prevent apoptosis, while pro-apoptotic proteins like BAX promote it. Some triazole-betulinic acid derivatives have been shown to significantly decrease the expression of the anti-apoptotic Bcl-2 gene while increasing the expression of the pro-apoptotic BAX gene, thereby shifting the balance towards apoptosis.[8]
Signaling Pathway Diagram
Caption: Simplified signaling pathway of apoptosis induction by triazole derivatives.
Conclusion and Future Directions
The evidence presented in this guide underscores the significant potential of triazole derivatives as a source of novel anticancer agents. The in vitro antiproliferative activities of many newly synthesized triazoles are comparable, and in some cases superior, to those of established chemotherapeutic drugs. The versatility of the triazole scaffold allows for fine-tuning of structure-activity relationships to optimize potency and selectivity. Future research should focus on elucidating the precise molecular targets of the most promising compounds, conducting in vivo efficacy and toxicity studies, and exploring combination therapies with existing anticancer drugs to overcome resistance and improve patient outcomes. The continued exploration of this remarkable class of compounds holds great promise for the future of cancer therapy.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiproliferative Activity of Some Novel Triazole Derivatives from Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. atcc.org [atcc.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-Benzyl-1H-1,2,3-triazole-4-carboxamides
Introduction: The Ascendance of the 1,2,3-Triazole Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the 1,2,3-triazole moiety has emerged as a quintessential "privileged scaffold." Its unique combination of properties—metabolic stability, capacity for hydrogen bonding, and dipole character—makes it an ideal building block for creating compounds with diverse biological activities.[1] The 1,4-disubstituted 1,2,3-triazole ring, readily accessible through the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," serves as a rigid linker, positioning key pharmacophoric elements in a defined three-dimensional space.
This guide focuses on a particularly fruitful class of these compounds: 1-benzyl-1H-1,2,3-triazole-4-carboxamides . This core structure has proven to be a versatile template for developing potent agents across multiple therapeutic areas, including oncology[2][3], infectious diseases[4][5], and neurology.[6] Our objective is to provide an in-depth, comparative analysis of the structure-activity relationships (SAR) that govern the efficacy of these molecules. By dissecting the role of each structural component—the N-1 benzyl group, the C-4 carboxamide linker, and the terminal amide substituent—we aim to furnish researchers and drug development professionals with the critical insights needed to rationally design the next generation of therapeutics based on this remarkable scaffold.
Part 1: The Core Scaffold and Synthetic Strategy
The modular nature of the 1-benzyl-1H-1,2,3-triazole-4-carboxamide scaffold is its greatest asset. The synthesis is convergent and highly reliable, typically involving the CuAAC reaction between a substituted benzyl azide and a terminal alkyne bearing the carboxamide functionality (or a precursor). This allows for the rapid generation of diverse chemical libraries by simply varying the two starting components.
Generalized Synthetic Workflow
The causality behind this synthetic choice is efficiency and modularity. The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, eliminating the need for complex protection-deprotection strategies. This allows medicinal chemists to focus on exploring the chemical space around the core scaffold rather than on overcoming synthetic hurdles.
Caption: General workflow for the synthesis and evaluation of 1-benzyl-1,2,3-triazole-4-carboxamides.
Part 2: A Deep Dive into Structure-Activity Relationships
The biological activity of this scaffold can be finely tuned by strategic modifications at three primary positions: the N-1 benzyl ring, the C-4 carboxamide group, and the terminal amide substituent.
A. The N-1 Benzyl Moiety: The Directional Anchor
The benzyl group at the N-1 position of the triazole ring acts as a crucial anchoring point, often inserting into hydrophobic pockets of target proteins. Substitutions on this ring can dramatically alter binding affinity and selectivity.
-
Anticancer Activity: For antiproliferative agents targeting tubulin, a meta-phenoxy substitution on the N-1 benzyl group was found to be important for activity.[7] In another study, a library of antimitotic agents was developed where substitutions on the benzyl ring were explored. The compound 7f , featuring an unsubstituted benzyl group, was identified as the most potent against the A549 lung cancer cell line.[2][8] This suggests that for some targets, steric bulk on this ring can be detrimental.
-
Enzyme Inhibition: In the context of 17β-HSD1 inhibition, which is relevant to hormone-dependent cancers, para-alkylbenzyl substitutions led to high cytostatic action against A2780 ovarian cancer cells, with IC50 values as low as 1 µM.[9] This highlights how different substitution patterns can confer selectivity for different cancer types and mechanisms.
-
Receptor Binding: For σ2 receptor ligands, methoxy-substituted benzyl groups at the N-1 position resulted in high affinity and selectivity.[6] Specifically, compounds with ortho, meta, and para-methoxybenzyl groups showed Ki values of 9.7, 10.7, and 5.0 nM, respectively, indicating a strong preference for an electron-donating group at the para position.[6]
B. The C-4 Carboxamide Linker: The Interactive Hub
The carboxamide group at the C-4 position is not merely a linker; it is a critical hydrogen-bonding domain that engages with amino acid residues in the active site of target proteins. The orientation and nature of the group attached to the amide nitrogen are paramount for potent activity.
-
Antimitotic Agents: A series of potent antimitotic agents was developed by attaching a 2-(phenylamino)pyridin-3-yl moiety to the carboxamide nitrogen.[2][8] This large, heterocyclic system was crucial for achieving tubulin polymerization inhibition comparable to known standards.
-
Antimicrotubule Agents: SAR studies revealed that a variety of heterocyclic groups could be tolerated on the arylamide portion of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides.[7] This flexibility allows for the optimization of physicochemical properties while maintaining the core antimicrotubule mechanism.
-
Antifungal Agents: In a series of antifungal compounds, the simple, unsubstituted -CONH2 group was found to be a key feature for activity against Rhizopus oryzae. The structure-activity relationship pointed to the 4-phenyl-4-carboxamide triazole moiety as being responsible for the antifungal effect.[5]
Caption: Key structure-activity relationship trends for the 1-benzyl-1,2,3-triazole-4-carboxamide scaffold.
Part 3: Comparative Performance in Key Therapeutic Areas
The true measure of a scaffold's utility is its performance across different biological targets. Here, we compare the activity of various 1-benzyl-1H-1,2,3-triazole-4-carboxamide derivatives.
A. Anticancer Activity
This is the most extensively studied application for this class of compounds. The primary mechanism of action for many of the most potent analogs is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][7][8]
| Compound ID | N-1 Benzyl Substitution | Terminal Amide Group (R) | Target Cell Line | IC50 | Mechanism | Reference |
| 7f | Unsubstituted | 2-(phenylamino)pyridin-3-yl | A549 (Lung) | 2.04 µM (Tubulin) | Antimitotic, G2/M Arrest | [2][8] |
| 13e | 3-Phenoxy | 2-phenyl-oxazole-4-carboxamide | MCF-7 (Breast) | 46 nM | Antimicrotubule | [7] |
| Secosteroid Conjugate | p-Methyl | Steroidal carboxamide | A2780 (Ovarian) | ~1 µM | Cytostatic | [9] |
Analysis: The data clearly shows that tailoring the terminal amide group is critical for high potency. Compound 13e , with its oxazole-containing amide group and a phenoxy-substituted benzyl ring, demonstrates exceptional potency against breast cancer cells.[7] In contrast, the larger, more complex pyridinyl-amino group of 7f is highly effective as a tubulin inhibitor in lung cancer cells.[2][8] This underscores the need to optimize the entire molecule for a specific biological target.
Caption: Mechanism of action for antimitotic 1,2,3-triazole-4-carboxamides targeting tubulin.
B. Antimicrobial Activity
Derivatives of this scaffold have also shown significant promise as antibacterial and antifungal agents. The SAR for antimicrobial activity often differs from that for anticancer activity, favoring different structural features.
| Compound ID | N-1 Benzyl Substitution | Biological Activity | Target Organism(s) | Reference |
| 5n | (Not specified) | 20.2% Inhibition | Acinetobacter baumannii | [4] |
| 5a | (Not specified) | 22.35% Inhibition | Cryptococcus neoformans | [4] |
| 3d | 2,6-Dichloro | Fungicidal, >Itraconazole | Rhizopus oryzae | [5] |
| 3e | Piperonyl | Fungicidal, >Itraconazole | Rhizopus oryzae | [5] |
Analysis: For antifungal activity against the often-resistant fungus R. oryzae, compounds 3d (with an electron-poor 2,6-dichlorobenzyl group) and 3e (with an electron-rich piperonyl group) were both highly effective, even outperforming the clinical drug itraconazole.[5] This suggests that the interaction is complex and not solely dependent on the electronic properties of the benzyl ring. The key takeaway is that this scaffold is a viable starting point for developing new antifungals against clinically relevant and drug-resistant pathogens.
Part 4: Experimental Protocols for Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of the data presented, we provide standardized protocols for key experiments.
Protocol 1: Synthesis of a 1-Benzyl-1H-1,2,3-triazole-4-carboxamide via CuAAC
This protocol is a representative example for the synthesis of the core scaffold.
Objective: To synthesize a model 1-benzyl-1H-1,2,3-triazole-4-carboxamide.
Materials:
-
Substituted Benzyl Azide (1.0 eq)
-
Substituted Propargyl Amide (1.0 eq)
-
Sodium Ascorbate (0.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Solvent: t-BuOH/H2O mixture (1:1)
-
Stir plate, glassware, purification supplies (silica gel, solvents)
Procedure:
-
Reactant Dissolution: Dissolve the benzyl azide (1.0 eq) and the propargyl amide (1.0 eq) in the t-BuOH/H2O solvent mixture in a round-bottom flask.
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of sodium ascorbate and CuSO4·5H2O.
-
Initiation of Reaction: Add the sodium ascorbate solution to the reaction flask, followed by the CuSO4·5H2O solution. The reaction is often accompanied by a color change.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours). Causality: TLC is a rapid and effective method to visually track the conversion of reactants to product, preventing premature workup or unnecessary reaction time.
-
Workup: Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole product.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.
Protocol 2: Evaluation of Antiproliferative Activity using the MTT Assay
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability and proliferation.
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are healthy at the start of the experiment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Outlook
The 1-benzyl-1H-1,2,3-triazole-4-carboxamide scaffold represents a highly successful platform in medicinal chemistry. The SAR studies compiled in this guide demonstrate that its biological activity is not dictated by a single feature but by the synergistic interplay between its three main components.
-
Key Findings: Potent anticancer activity is often achieved with larger, heterocyclic groups on the terminal amide, targeting tubulin dynamics.[2][7] In contrast, antifungal activity can be found with a simple, unsubstituted terminal amide.[5] The N-1 benzyl group serves as a critical anchor, where substitutions must be optimized for specific hydrophobic pockets, with patterns for anticancer agents[7][9] differing from those for receptor ligands.[6]
Future Directions: The path forward lies in the continued rational design of new analogs. The integration of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can help prioritize the synthesis of compounds with the highest probability of success.[3][10] Furthermore, exploring novel terminal amide substituents and expanding the evaluation of these compounds against a wider range of biological targets, including viral and inflammatory diseases, will undoubtedly unlock the full therapeutic potential of this exceptional chemical scaffold.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 6. Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro pharmacological evaluation of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides on d-secoestrone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification | Semantic Scholar [semanticscholar.org]
A Comparative Spectroscopic Guide to Triazole Regioisomers for Researchers
Abstract
Triazole heterocycles are foundational scaffolds in modern medicinal chemistry and drug development, largely owing to the advent of "click chemistry." The 1,3-dipolar cycloaddition of azides and alkynes can yield different regioisomers, primarily the 1,4- and 1,5-disubstituted 1,2,3-triazoles, and the distinct 1,2,4-triazole isomers. As regioisomers often exhibit divergent biological activities and physicochemical properties, their unambiguous structural determination is a critical step in the research and development pipeline. This guide provides a comprehensive comparative analysis of spectroscopic techniques for the definitive characterization of triazole regioisomers, with a strong emphasis on Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental data, detailed analytical protocols, and visual aids to empower researchers, scientists, and drug development professionals in their structural elucidation endeavors.
Chapter 1: The Challenge of Triazole Regioisomerism in Drug Discovery
The utility of the triazole moiety in pharmaceuticals is vast, acting as a stable and often biologically active linker or pharmacophore. The regioselectivity of the azide-alkyne cycloaddition reaction is a key consideration in the synthesis of these compounds. The well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reliably yields 1,4-disubstituted 1,2,3-triazoles.[1] In contrast, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) typically produces the 1,5-disubstituted regioisomers.[2] The structural difference between these isomers, as well as the 1,2,4-triazole scaffold, can lead to significant differences in how a molecule interacts with its biological target. Therefore, robust analytical methods to confirm the regiochemistry are paramount.
References
A Comparative Guide to the Metabolic Stability of 1-Benzyl-1H-1,2,3-Triazole-4-Carboxylic Acid Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising hit to a clinical reality, metabolic stability is a pivotal checkpoint. A compound that is rapidly metabolized in the body will likely suffer from a short duration of action and poor bioavailability, rendering it therapeutically ineffective. Conversely, a compound that is excessively stable may accumulate, leading to potential toxicity. The 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid scaffold is of significant interest in medicinal chemistry due to the inherent stability and versatile synthetic handles of the triazole ring.[1][2] However, the overall metabolic fate of derivatives from this class is dictated by the nature and positioning of substituents, particularly on the benzyl moiety.
This guide provides a comprehensive framework for assessing and comparing the metabolic stability of these derivatives. We will delve into the underlying biochemical principles, present robust experimental protocols for generating comparative data, and illustrate how to interpret these findings to guide lead optimization efforts. The methodologies described herein are designed to be self-validating, ensuring that the data generated is reliable and reproducible for making critical project decisions.
Pillar 1: Understanding the Metabolic Landscape of Triazole Derivatives
The metabolic fate of most xenobiotics, including this compound derivatives, is primarily governed by hepatic enzymes. The process is broadly divided into two phases.
-
Phase I Metabolism: This involves the introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis. For triazole-containing compounds, the primary enzymatic system responsible for this phase is the Cytochrome P450 (CYP) superfamily .[3][4][5] The benzyl group, in particular, is a common site for CYP-mediated oxidation (e.g., hydroxylation). The electron density of the aromatic ring, influenced by its substituents, can significantly alter its susceptibility to this metabolic attack.[6]
-
Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate). The carboxylic acid moiety on the triazole scaffold is a potential site for Phase II conjugation, although this is often a slower process compared to the oxidation of more lipophilic parts of the molecule.
While the 1,2,3-triazole ring itself is generally considered metabolically robust, it is not entirely inert.[1][2] However, for the purpose of comparing closely related analogs, the focus typically remains on the more labile regions of the molecule, such as the substituted benzyl ring.
Pillar 2: Comparative Analysis Through In Vitro Assays
To objectively compare derivatives, we rely on standardized in vitro assays that model key aspects of in vivo metabolism. The two most fundamental assays are the Liver Microsomal Stability Assay and the Plasma Stability Assay.
Structure-Metabolism Relationships: A Comparative Overview
The substitution pattern on the benzyl ring is a key determinant of metabolic stability. Electron-withdrawing groups can deactivate the ring towards oxidative metabolism, while electron-donating groups can activate it. Furthermore, strategic placement of blocking groups (e.g., fluorine) at potential sites of metabolism can significantly enhance stability.
Below is a conceptual diagram illustrating how structural modifications can influence metabolic pathways.
Caption: Structure-Metabolism Relationship Diagram.
Quantitative Data Comparison
The following table presents hypothetical data for a series of derivatives to illustrate how results are typically summarized. This allows for a direct, rank-ordered comparison of metabolic stability.
| Compound ID | R-Group (on Benzyl Ring) | Liver Microsome t½ (min) | Liver Microsome Clint (µL/min/mg) | Plasma t½ (min) |
| Ref-Cmpd | 4-H | 25 | 27.7 | >120 |
| DER-01 | 4-Cl | 45 | 15.4 | >120 |
| DER-02 | 4-OCH₃ | 15 | 46.2 | >120 |
| DER-03 | 4-CF₃ | 70 | 9.9 | >120 |
| DER-04 | 2-F | 55 | 12.6 | >120 |
-
Interpretation: In this hypothetical dataset, the introduction of electron-withdrawing groups (Cl, CF₃) or a blocking fluorine atom at a metabolically susceptible position increases the half-life and reduces the intrinsic clearance (Clint) in liver microsomes, indicating improved metabolic stability. Conversely, an electron-donating group (OCH₃) appears to decrease stability. The stability in plasma is high for all compounds, suggesting they are not susceptible to plasma hydrolases.
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of any comparison guide rests on the integrity of its experimental methods. The following protocols are detailed to be self-validating, incorporating necessary controls to ensure the reliability of the results.
Protocol 1: Liver Microsomal Stability Assay
This assay is the industry standard for evaluating Phase I metabolic stability.[7][8] It measures the rate of disappearance of a parent compound in the presence of liver microsomes, which are subcellular fractions rich in CYP enzymes.[7][9]
Causality Behind Key Components:
-
Liver Microsomes: The source of Phase I metabolic enzymes (primarily CYPs).[7] Using pooled microsomes from multiple donors minimizes the impact of inter-individual variability.[7]
-
NADPH (Nicotinamide adenine dinucleotide phosphate): An essential cofactor that initiates the CYP enzymatic cycle.[7][9] Incubations performed without NADPH serve as a critical negative control to distinguish enzymatic degradation from chemical instability.
-
Acetonitrile (ACN): Used as a quenching solvent to terminate the enzymatic reaction by precipitating proteins. It often contains an internal standard for accurate quantification by LC-MS/MS.[9][10]
Caption: Liver Microsomal Stability Assay Workflow.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of test compounds (e.g., 10 mM in DMSO). Dilute to an intermediate concentration in acetonitrile.
-
Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL).[7][9]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[7] A parallel incubation without NADPH should be run as a negative control.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing a cold quench solution (e.g., acetonitrile with a suitable internal standard).[7]
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining.[9][11][12]
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693/slope) and intrinsic clearance (Clint).
Protocol 2: Plasma Stability Assay
This assay determines the susceptibility of a compound to degradation by enzymes present in plasma, such as esterases and amidases.[13][14] It is particularly important for compounds containing functional groups like esters or amides, and for evaluating the conversion of prodrugs.[13][15]
Causality Behind Key Components:
-
Plasma: The biological matrix containing various hydrolytic enzymes. Plasma from different species (human, rat, mouse) can be used to assess interspecies differences.[13][16]
-
37°C Incubation: Mimics physiological temperature to ensure relevant enzymatic activity.
-
Quenching: Similar to the microsomal assay, a cold organic solvent is used to stop the reaction and precipitate plasma proteins.[16]
Caption: Plasma Stability Assay Workflow.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the test compound (e.g., 10 mM in DMSO).
-
Reaction Mixture: In a 96-well plate, add plasma (previously thawed at 37°C). Add the test compound to initiate the incubation (final concentration 1 µM).[13]
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot to a separate plate containing a cold quench solution (acetonitrile with internal standard).[14][16]
-
Sample Processing: Centrifuge the quenched plate to pellet precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Determine the half-life by plotting the percentage of compound remaining versus time.
Conclusion
Assessing the metabolic stability of this compound derivatives is a critical step in identifying viable drug candidates. By employing standardized in vitro assays, such as the liver microsomal and plasma stability assays, researchers can generate robust, comparative data. This data, when interpreted in the context of structure-metabolism relationships, provides invaluable guidance for medicinal chemists to rationally design molecules with an optimal pharmacokinetic profile. The protocols and frameworks presented in this guide offer a validated pathway to rank-order compounds, mitigate metabolic liabilities, and ultimately increase the probability of success in the complex process of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "Investigating the role of cytochrome P450 enzymes in triazole drug eff" by Heather Cosh [open.clemson.edu]
- 4. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. mercell.com [mercell.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 12. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
- 16. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Head-to-Head Comparison of Catalysts for Triazole Synthesis: A Guide for Researchers
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding. The advent of "click chemistry," a concept introduced by K.B. Sharpless, has revolutionized the synthesis of these heterocycles, with the azide-alkyne cycloaddition being a prominent example.[1] This guide provides a comprehensive, head-to-head comparison of the two leading catalytic systems for triazole synthesis: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). We will delve into the mechanistic underpinnings of each reaction, compare their performance based on key metrics, and provide detailed experimental protocols to assist researchers in selecting the optimal catalyst for their specific needs.
The Dichotomy of Regioselectivity: 1,4- vs. 1,5-Disubstituted Triazoles
The most fundamental difference between copper and ruthenium catalysts in azide-alkyne cycloadditions lies in their regiochemical control, affording distinct triazole isomers. The copper-catalyzed reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles , while the ruthenium-catalyzed counterpart produces 1,5-disubstituted 1,2,3-triazoles .[2][3] This divergent reactivity stems from their distinct catalytic cycles.
The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a stepwise mechanism involving a copper(I) acetylide intermediate.[1] The generally accepted catalytic cycle is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, which lowers the pKa of the terminal proton, facilitating the formation of a copper acetylide. This intermediate then coordinates with the azide, followed by a cyclization event and subsequent protonolysis to yield the 1,4-disubstituted triazole and regenerate the active catalyst.[1] The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often crucial to stabilize the catalytically active Cu(I) oxidation state and prevent catalyst deactivation through oxidation or disproportionation.[4]
dot
Caption: Simplified catalytic cycle for CuAAC.
The Mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to CuAAC, the RuAAC reaction does not proceed via a metal acetylide intermediate. Instead, the mechanism involves the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle.[3][5] This is followed by reductive elimination, which forms the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[5] This mechanistic pathway allows for the use of both terminal and internal alkynes, a significant advantage over the copper-catalyzed system.[3][5]
Caption: General experimental workflow for triazole synthesis.
Protocol 1: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (CuAAC)
This protocol is adapted from a standard procedure for CuAAC reactions.
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
To a reaction vial, add benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv).
-
Add a 1:1 mixture of t-BuOH and water (4 mL).
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 0.05 equiv) in water (0.5 mL).
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 0.1 equiv) in water (0.5 mL).
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole (RuAAC)
This protocol is based on the procedure described by Fokin and coworkers.
[8]Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) ([Cp*RuCl(PPh₃)₂])
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add [Cp*RuCl(PPh₃)₂] (0.02 mmol, 0.02 equiv).
-
Add anhydrous toluene (5 mL) to dissolve the catalyst.
-
Add benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,5-disubstituted triazole.
Practical Considerations and Troubleshooting
CuAAC:
-
Catalyst Inactivation: The primary challenge in CuAAC is the oxidation of the active Cu(I) species to the inactive Cu(II) state. T[9]his can be mitigated by using a reducing agent like sodium ascorbate, employing stabilizing ligands, and running the reaction under an inert atmosphere, although the latter is not always strictly necessary for fast reactions. *[9][10] Side Reactions: The most common side reaction is the Glaser coupling of the terminal alkyne, which can be suppressed by maintaining a sufficient concentration of the reducing agent. *[9] Bioconjugation: For applications in biological systems, the cytotoxicity of copper is a concern. The use of copper-chelating ligands like THPTA is recommended to minimize this issue.
[10]RuAAC:
-
Catalyst Sensitivity: Ruthenium catalysts can be sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere for optimal results. *[8] Substrate Limitations: While RuAAC has a broader alkyne scope, the reaction can be slower with sterically hindered substrates. *[1] Catalyst Deactivation: The catalyst can be deactivated by certain coordinating functional groups in the substrates. Careful substrate selection and optimization of reaction conditions may be required.
Both Copper- and Ruthenium-catalyzed azide-alkyne cycloadditions are powerful and reliable methods for the synthesis of 1,2,3-triazoles. The choice between the two is primarily dictated by the desired regioisomer. CuAAC is the method of choice for the efficient and often high-yielding synthesis of 1,4-disubstituted triazoles from terminal alkynes, with the advantage of often milder reaction conditions and lower catalyst cost. R[11][12]uAAC provides access to the complementary 1,5-disubstituted triazoles and uniquely allows for the synthesis of fully substituted triazoles from internal alkynes, expanding the accessible chemical space. B[3][5]y understanding the mechanistic nuances, performance characteristics, and practical considerations of each catalytic system, researchers can make an informed decision to best suit their synthetic goals in drug discovery, materials science, and beyond.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 8. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ilacadofsci.com [ilacadofsci.com]
A Comparative Guide to the Green Synthesis of 1,2,3-Triazoles: An Evaluation of Synthetic Pathways
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, materials science, and agrochemicals, owing to its unique chemical properties and biological activities.[1][2][3] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these heterocycles, offering high efficiency and regioselectivity.[4][5][6] However, the increasing emphasis on sustainable chemical practices necessitates a critical evaluation of the various synthetic routes to 1,2,3-triazoles through the lens of green chemistry.[7][8] This guide provides an in-depth comparison of different synthetic pathways, evaluating their green credentials with supporting experimental data and protocols to aid researchers in making more environmentally conscious decisions.
The Evolving Landscape of 1,2,3-Triazole Synthesis
The synthesis of 1,2,3-triazoles has evolved significantly from the classical Huisgen 1,3-dipolar cycloaddition. While groundbreaking, this thermal reaction often requires harsh conditions and results in a mixture of regioisomers.[9] The introduction of metal catalysis, namely copper and ruthenium, has addressed these limitations by offering remarkable control over regioselectivity and reaction conditions.
This guide will focus on a comparative evaluation of the following key synthetic pathways:
-
Thermal Huisgen 1,3-Dipolar Cycloaddition: The foundational, uncatalyzed reaction.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, yielding 1,4-disubstituted 1,2,3-triazoles.[9]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A complementary method providing access to 1,5-disubstituted 1,2,3-triazoles.[10][11]
-
Emerging Green Synthetic Approaches: Including the use of alternative energy sources, sustainable solvents, and heterogeneous catalysts.[1][[“]][13]
The greenness of each pathway will be assessed using key metrics:
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.[14][15]
-
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.[14][15]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product.[14]
-
Solvent and Catalyst Considerations: Evaluating the environmental impact of the solvent and the lifecycle of the catalyst.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route has a profound impact on the overall environmental footprint of the process. The following sections delve into the green chemistry metrics of each major pathway.
Thermal Huisgen 1,3-Dipolar Cycloaddition
The thermal Huisgen cycloaddition, while boasting a perfect atom economy in theory, often falls short in practice due to the need for high temperatures and long reaction times, which can lead to byproduct formation and energy inefficiency.[9] The lack of regioselectivity with unsymmetrical alkynes necessitates chromatographic separation of the resulting 1,4- and 1,5-isomers, generating significant solvent waste and reducing the overall yield of the desired product.[2][9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a prime example of click chemistry, offering high yields, excellent regioselectivity for the 1,4-isomer, and mild reaction conditions.[4][5][6] This has led to its widespread adoption. From a green chemistry perspective, the ability to perform the reaction in benign solvents like water further enhances its appeal.[[“]][16]
However, the use of a copper catalyst, a heavy metal, raises concerns about toxicity and contamination of the final product, which is particularly critical in pharmaceutical applications.[17] Efforts to mitigate this include the use of very low catalyst loadings, ligands to stabilize the copper, and the development of heterogeneous and recyclable copper catalysts.[18]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction provides a valuable alternative to CuAAC, yielding the 1,5-disubstituted regioisomer with high selectivity.[10][19] This complementary regioselectivity is crucial for accessing a wider range of molecular architectures. Similar to CuAAC, RuAAC can be performed under relatively mild conditions. A significant advantage of RuAAC is its ability to utilize internal alkynes, which is not possible with CuAAC, leading to fully substituted triazoles.[10]
The primary green concern with RuAAC is the use of ruthenium, a precious and toxic heavy metal. Catalyst loading, recovery, and recycling are therefore critical considerations for the sustainability of this method.
Quantitative Comparison of Green Chemistry Metrics
The following table provides a semi-quantitative comparison of the different synthetic pathways based on key green chemistry metrics. The values are illustrative and can vary significantly depending on the specific substrates, reaction conditions, and scale.
| Metric | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Emerging Green Methods |
| Atom Economy | Excellent (in theory) | Excellent | Excellent | Excellent |
| E-Factor | High (due to isomer separation) | Moderate to Low | Moderate to Low | Low |
| Process Mass Intensity (PMI) | High | Moderate to Low | Moderate to Low | Low |
| Regioselectivity | Poor | Excellent (1,4-isomer) | Excellent (1,5-isomer) | Excellent |
| Reaction Conditions | Harsh (high temp.) | Mild | Mild | Mild |
| Solvent | Often high-boiling organic | Can use green solvents (e.g., water) | Organic solvents | Green solvents (water, glycerol, etc.) or solvent-free |
| Catalyst | None | Copper (toxic) | Ruthenium (toxic, precious) | Recyclable, heterogeneous, or no catalyst |
Experimental Protocols
To provide a practical context, detailed experimental protocols for the CuAAC and RuAAC reactions are provided below.
Experimental Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using an in-situ generated copper(I) catalyst from CuSO₄ and sodium ascorbate in an aqueous medium.
Materials:
-
Organic azide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol/Water (1:1, 10 mL)
-
Stirring bar
-
Reaction flask
Procedure:
-
To a reaction flask, add the organic azide (1.0 mmol), terminal alkyne (1.1 mmol), and the t-butanol/water (1:1, 10 mL) solvent mixture.
-
Stir the mixture at room temperature to ensure homogeneity.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 mmol) in 1 mL of water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in 1 mL of water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
Experimental Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.[19]
Materials:
-
Organic azide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
[Cp*RuCl(COD)] (pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex) (0.01 mmol, 1 mol%)
-
1,2-Dichloroethane (DCE) (5 mL)
-
Stirring bar
-
Reaction flask
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the organic azide (1.0 mmol) and the terminal alkyne (1.1 mmol).
-
Add 1,2-dichloroethane (5 mL) to the flask and stir the mixture.
-
Add the ruthenium catalyst [Cp*RuCl(COD)] (0.01 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product is typically purified by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the CuAAC and RuAAC reactions, as well as a comparison of their regiochemical outcomes.
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. mdpi.com [mdpi.com]
- 2. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Click Chemistry - A Review [biosyn.com]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ionic liquids for the green synthesis of 1,2,3-triazoles: a systematic review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 12. consensus.app [consensus.app]
- 13. Sustainable Synthesis of 1,2,3‐Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 15. chembam.com [chembam.com]
- 16. iris.unive.it [iris.unive.it]
- 17. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Greener synthesis of 1,2,3-triazoles using a copper(i)-exchanged magnetically recoverable β-zeolite as catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Guide to New Triazole Antifungals Against Resistant Fungal Strains
The escalating threat of invasive fungal infections is compounded by the growing challenge of antifungal resistance, particularly to the widely used triazole class of drugs. For researchers, clinicians, and drug development professionals, understanding the nuances of cross-resistance among established and emerging triazoles is paramount. This guide provides an in-depth, objective comparison of new triazole antifungals' performance against resistant fungal strains, grounded in experimental data and established methodologies. We will dissect the mechanisms of resistance, detail the protocols for assessing cross-resistance, and present a comparative analysis of the next generation of triazole agents.
The Molecular Battleground: Triazole Action and Fungal Resistance
Triazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene (or cyp51A in Aspergillus).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death or growth inhibition.
However, fungal pathogens have evolved sophisticated mechanisms to counteract the action of triazoles, leading to resistance. These mechanisms can be broadly categorized as:
-
Target site modification: Point mutations in the ERG11/cyp51A gene can alter the binding affinity of triazoles to the enzyme, reducing their efficacy.[1][2] Certain mutations, such as the TR34/L98H and TR46/Y121F/T289A alterations in Aspergillus fumigatus, are associated with multi-azole resistance.[1][3]
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the drug.[2]
-
Efflux pump overexpression: Fungi can actively pump triazoles out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, preventing the drug from reaching its target.[2][4] In Candida auris, overexpression of genes like CDR1 and MDR1 is a significant contributor to triazole resistance.[4]
-
Alterations in the ergosterol biosynthesis pathway: Mutations in other genes within this pathway, such as ERG3, can also contribute to reduced susceptibility.[2][5]
The presence of one or more of these mechanisms can lead to cross-resistance, where resistance to one triazole confers resistance to others. However, the extent of cross-resistance can vary depending on the specific mutation, the fungal species, and the chemical structure of the triazole.
A New Generation of Triazoles: Comparative Efficacy
The limitations of first-generation triazoles like fluconazole and itraconazole have spurred the development of newer agents with improved potency and broader spectra of activity.[6][7][8][9][10] These include voriconazole, posaconazole, isavuconazole, and others in various stages of development.[6][7][11]
| Antifungal Agent | Spectrum of Activity Highlights | Performance Against Resistant Strains | Key Considerations |
| Voriconazole | Broad-spectrum, including Aspergillus spp., Candida spp., and Fusarium spp.[12] | Often retains activity against fluconazole-resistant Candida spp.[12] However, cross-resistance is observed in strains with specific cyp51A mutations in A. fumigatus.[13] | Becoming a primary treatment for invasive aspergillosis.[7] Susceptibility can be affected by cyp51A mutations. |
| Posaconazole | Very broad-spectrum, including Zygomycetes.[7] | Demonstrates activity against some itraconazole- and voriconazole-resistant isolates.[6] Cross-resistance is common in strains with TR34/L98H mutations in A. fumigatus.[13] | Available in oral and intravenous formulations. |
| Isavuconazole | Broad-spectrum, similar to posaconazole, including activity against Zygomycetes.[11] | MICs are often higher in strains with reduced susceptibility to other triazoles, showing a high degree of correlation with voriconazole susceptibility.[13] | Favorable pharmacokinetic profile and fewer drug-drug interactions compared to some other triazoles. |
| Oteseconazole | Approved for recurrent vulvovaginal candidiasis.[14] | Long half-life allowing for infrequent dosing. | |
| Albaconazole & Ravuconazole | Broad-spectrum activity in preclinical studies.[6][7] | Currently in earlier stages of clinical evaluation, and their future role is not yet certain.[7] |
Experimental Protocols for Assessing Cross-Resistance
The determination of cross-resistance relies on robust and standardized in vitro and in vivo methodologies.
In Vitro Susceptibility Testing: The Foundation of Resistance Profiling
Standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[15][16][17][18][19]
Workflow for Broth Microdilution Antifungal Susceptibility Testing:
Caption: Standardized workflow for determining antifungal MICs.
Detailed Steps for Broth Microdilution (Harmonized CLSI/EUCAST Principles):
-
Inoculum Preparation: A standardized suspension of fungal cells (e.g., 0.5 to 2.5 x 103 CFU/mL for yeasts) is prepared in RPMI 1640 medium.[16] The rationale for a standardized inoculum is to ensure reproducibility and consistency between tests.
-
Antifungal Dilution: A two-fold serial dilution of each triazole is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well.[17]
-
Interpretation: The MIC values are interpreted as Susceptible (S), Intermediate (I) or Susceptible-Dose Dependent (SDD), or Resistant (R) based on established clinical breakpoints from CLSI or EUCAST.[17][18] These breakpoints are determined by considering MIC distributions, pharmacokinetic/pharmacodynamic data, and clinical outcomes.[17]
EUCAST has also developed agar-based screening methods for detecting azole-resistant A. fumigatus.[17] These plates contain specific concentrations of itraconazole, voriconazole, and posaconazole to quickly identify potentially resistant isolates.[17]
In Vivo Models: Bridging the Gap to Clinical Relevance
While in vitro testing is essential, in vivo models are crucial for evaluating the efficacy of new antifungals in a complex biological system and confirming in vitro resistance patterns.[20][21]
Common In Vivo Models for Antifungal Efficacy Studies:
-
Murine Models of Disseminated or Localized Infection: Immunocompromised mice are infected with the fungal strain of interest (e.g., intravenously for disseminated candidiasis or intranasally for pulmonary aspergillosis).[21] Treatment with the triazole antifungal is then administered, and outcomes such as survival, fungal burden in target organs (e.g., kidneys, brain, lungs), and histopathology are assessed.[20]
-
Galleria mellonella (Wax Moth Larvae) Model: This invertebrate model is increasingly used as a preliminary in vivo screen due to its cost-effectiveness, ethical advantages, and good correlation with mammalian models for some pathogens.[20][22] Larvae are injected with the fungal pathogen and then treated with the antifungal. Survival is the primary endpoint.[20]
Workflow for In Vivo Efficacy Study in a Murine Model:
Caption: Key stages of an in vivo antifungal efficacy study.
The choice of model and experimental design is critical for generating meaningful data. For instance, a study investigating a new triazole against resistant C. auris might use a neutropenic murine model of disseminated infection to mimic the immunocompromised state of at-risk patients.[23][24]
Conclusion and Future Directions
The landscape of antifungal resistance is dynamic, necessitating a continuous effort in the development and evaluation of new therapeutic agents. The newer generation of triazoles offers significant promise, but a thorough understanding of their activity against resistant strains and the potential for cross-resistance is crucial for their effective clinical use. By employing standardized in vitro susceptibility testing and clinically relevant in vivo models, researchers can generate the robust data needed to guide drug development and optimize treatment strategies for patients with life-threatening fungal infections. The continued exploration of novel triazole structures and combination therapies will be essential in staying ahead of the evolving challenge of antifungal resistance.[8][14][20][22][25][26][27]
References
- 1. Global Aspects of Triazole Resistance in Aspergillus fumigatus with Focus on Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Resistance in Candida auris: Molecular Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prevalence and mechanism of triazole resistance in Aspergillus fumigatus in a referral chest hospital in Delhi, India and an update of the situation in Asia [frontiersin.org]
- 4. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Newer triazole antifungal agents: pharmacology, spectrum, clinical efficacy and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New-generation triazole antifungal drugs: review of the Phase II and III trials | Semantic Scholar [semanticscholar.org]
- 12. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triazole Resistance in Aspergillus spp.: A Worldwide Problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing | Semantic Scholar [semanticscholar.org]
- 16. journals.asm.org [journals.asm.org]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [frontiersin.org]
- 23. Acquired Triazole Resistance Alters Pathogenicity-Associated Features in Candida auris in an Isolate-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
Safety Operating Guide
A-Scientist's Guide to Handling 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid: PPE, Operations, and Disposal
Hazard Recognition & Risk Assessment
A specific Safety Data Sheet (SDS) for 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is not consistently available across all suppliers.[1][2] However, a robust risk assessment can be constructed by analyzing its chemical structure. The molecule comprises two key functional groups that dictate its likely hazard profile:
-
Carboxylic Acid Moiety: Solid organic acids are typically irritating to the skin and eyes.[3] If the material is a fine powder, it can also cause respiratory tract irritation upon inhalation.
-
1,2,3-Triazole Ring: The parent 1H-1,2,3-triazole is classified as a skin and eye irritant and may cause respiratory irritation.[4][5][6] While many triazoles are stable, nitrogen-rich heterocyclic compounds can pose a risk of energetic decomposition under high temperatures, and upon combustion, can release toxic nitrogen oxides (NOx).[7]
Based on this structural analysis, this compound should be handled as, at a minimum, a substance that:
A structurally similar compound, 1-benzyl-5-methyl-1H-[8][9][10]triazole-4-carboxylic acid, is classified as acutely toxic if swallowed. Prudence dictates that this potential hazard should also be considered.
Minimizing Risk: Engineering Controls & Personal Protective Equipment (PPE)
The primary strategy for minimizing risk is a combination of engineering controls and appropriate PPE.[11][12] All operations involving this compound must be performed within a certified chemical fume hood to control potential exposure to dust and vapors.[13]
The selection of PPE is task-dependent. The following table summarizes the required PPE for common laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Body/Respiratory Protection | Rationale |
| Storage & Transport | Nitrile gloves (single pair) | ANSI Z87.1-compliant safety glasses with side shields | Buttoned lab coat | Protects against incidental contact during transfer. |
| Weighing & Transfer (Solid) | Double nitrile gloves or chemical-resistant gloves (e.g., neoprene over nitrile) | Chemical splash goggles | Buttoned lab coat, N95 respirator (if not in a ventilated enclosure) | Minimizes risk from fine particulates and potential for spills. Goggles offer superior protection over glasses.[14] A respirator is crucial if weighing outside of a fume hood or powder-containment balance shield. |
| Dissolution & Reaction Setup | Double nitrile gloves | Chemical splash goggles and face shield | Buttoned lab coat | A face shield is required when handling bulk liquids or during procedures with a heightened splash risk.[14] |
| Post-Reaction Workup & Purification | Chemical-resistant gloves appropriate for the solvents being used | Chemical splash goggles | Buttoned lab coat | Glove material must be selected based on the specific solvents used in the workup. |
| Waste Disposal | Double nitrile gloves | Chemical splash goggles | Buttoned lab coat | Protects against splashes and contamination during waste handling. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE for any given task involving this compound.
Caption: PPE selection workflow based on task-specific hazards.
Standard Operating Procedures (SOPs)
Adherence to methodical, step-by-step procedures is critical for safe handling.
Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE (see Table 1). Ensure the analytical balance and surrounding area inside the chemical fume hood are clean and free of clutter.
-
Tare: Place a clean, appropriately sized weigh boat on the balance and tare the mass.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.
-
Cleaning: After transfer, gently tap the spatula on the edge of the weigh boat to dislodge any remaining powder. Do not tap the spatula on the side of the chemical container, as this can aerosolize the powder.
-
Secure: Promptly and securely close the main chemical container.
-
Transport: Carefully carry the weigh boat to the reaction vessel within the fume hood.
Dissolution and Reaction
-
Solvent Addition: Add the solvent to the reaction vessel first. This minimizes dust generation when the solid is added.
-
Solid Addition: Carefully add the weighed compound to the solvent.
-
Mixing: Initiate stirring to facilitate dissolution.
-
Heating: If heating is required, use a controlled heating mantle and condenser to prevent solvent loss and potential pressure buildup.[15]
Preparing for Emergencies
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]
Spill Management
The response to a spill depends on its scale and location. All personnel handling this compound must know the location of the nearest safety shower, eyewash station, and spill kit.[17]
Spill Response Decision Process
Caption: Decision tree for responding to a chemical spill.
Disposal Plan
Chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[18]
-
Waste Segregation: All waste containing this compound, including contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Potential Acutely Toxic).
-
Aqueous Waste: Acidic aqueous waste should be neutralized with a weak base (e.g., sodium bicarbonate) to a pH between 6 and 8 before being collected in a hazardous aqueous waste container.
-
Solvent Waste: Organic solvent waste containing the compound should be collected in a non-halogenated or halogenated organic waste container, as appropriate for the solvent used.
-
Disposal: The sealed and labeled waste container should be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal. Do not pour chemical waste down the drain.[18]
References
- 1. capotchem.cn [capotchem.cn]
- 2. 1-BENZYL-1H-[1,2,3]TRIAZOLE-4-CARBOXYLIC ACID CAS#: 76003-76-4 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. acs.org [acs.org]
- 7. fishersci.com [fishersci.com]
- 8. ACS publishes Guidelines for Secondary School Laboratory Safety | Chemical Education Xchange [chemedx.org]
- 9. acs.org [acs.org]
- 10. acs.org [acs.org]
- 11. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 12. osha.gov [osha.gov]
- 13. labequipmentdirect.com [labequipmentdirect.com]
- 14. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. abmole.com [abmole.com]
- 17. acs.org [acs.org]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
